(3-Bromophenyl)(4-methylphenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAJWNBIABFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373716 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102092-51-3 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Bromophenyl)(4-methylphenyl)methanone via Friedel-Crafts Acylation
This guide provides a comprehensive technical overview for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The core of this synthesis is the Friedel-Crafts acylation, a robust and fundamental carbon-carbon bond-forming reaction. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of Diaryl Ketones
Diaryl ketones are a pivotal class of organic compounds, characterized by a carbonyl group connected to two aromatic rings. This structural motif is a cornerstone in the synthesis of numerous complex molecules with a wide range of biological activities and material properties. Their applications span various therapeutic areas, including oncology, anti-inflammatory agents, and antimicrobial compounds. Specifically, halogenated diaryl ketones like this compound serve as versatile building blocks, allowing for further functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery and development.
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for the preparation of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction is highly reliable for synthesizing monoacylated products due to the deactivating nature of the resulting ketone group, which prevents over-acylation.
This guide will focus on the specific synthesis of this compound through the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride, employing aluminum chloride as the Lewis acid catalyst.
The Core of the Synthesis: Unraveling the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
The overall reaction is as follows:
Caption: General reaction scheme for the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride.
The reaction mechanism can be broken down into three key stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3-bromobenzoyl chloride by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[1]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methyl group on the toluene ring is an ortho, para-directing group, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the methyl group, the para-substituted product, this compound, is the major isomer formed.
-
Deprotonation and Catalyst Regeneration: A weak base, in this case, the tetrachloroaluminate ion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the aluminum chloride catalyst. However, the newly formed ketone is a Lewis base and can form a complex with the strong Lewis acid AlCl₃. This complexation requires the use of stoichiometric amounts of the catalyst. The complex is then hydrolyzed during the workup to release the final product.
Sources
An In-depth Technical Guide to the Physicochemical Properties of (3-Bromophenyl)(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(3-Bromophenyl)(4-methylphenyl)methanone, a halogenated benzophenone derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural motifs are prevalent in various biologically active molecules and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key chemical and physical characteristics of this compound, including its structural features, thermal properties, solubility profile, and spectroscopic data. Furthermore, it outlines detailed, field-proven experimental protocols for its synthesis and characterization, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies.
Introduction
Diaryl ketones, particularly substituted benzophenones, are a cornerstone in organic synthesis, serving as versatile intermediates and core scaffolds for a wide array of functional molecules. The presence of a bromine atom and a methyl group on the phenyl rings of this compound imparts specific steric and electronic properties that influence its reactivity, intermolecular interactions, and ultimately, its macroscopic properties. This guide aims to be an authoritative resource for professionals engaged in the study and application of this compound, providing both foundational data and practical experimental insights.
Molecular Structure and Identification
A fundamental understanding of a molecule begins with its structure. The spatial arrangement of atoms and functional groups dictates its chemical behavior and physical attributes.
Chemical Structure
The structure of this compound is characterized by a central carbonyl group linking a 3-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring.
Caption: 2D structure of this compound.
Identification Parameters
For unambiguous identification and regulatory purposes, the following identifiers are crucial.
| Parameter | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 102092-51-3 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrO | [1][2] |
| Molecular Weight | 275.14 g/mol | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
Thermal Properties
The melting and boiling points provide insights into the purity and thermal stability of the compound.
| Property | Value | Reference |
| Melting Point | 107-108.5 °C | [1][4] |
| Boiling Point (Predicted) | 385.9 ± 25.0 °C | [1][4] |
The relatively high melting point is indicative of a well-ordered crystalline solid structure, influenced by the dipole-dipole interactions of the carbonyl group and the van der Waals forces between the aromatic rings.
Solubility Profile
Expected Solubility:
-
High Solubility: In non-polar to moderately polar organic solvents such as toluene, diethyl ether, chloroform, and acetone. The aromatic nature of the compound and the presence of the carbonyl group facilitate interactions with these solvents.
-
Limited Solubility: In highly polar protic solvents like methanol and ethanol.
-
Insoluble: In water. The large, non-polar aromatic structure dominates the molecule's character, making it hydrophobic.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Strategy: Friedel-Crafts Acylation
A common and direct route for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts Acylation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add 3-bromobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Toluene: Subsequently, add toluene (1.2 equivalents) dropwise to the reaction mixture. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[9]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.
Alternative Synthetic Strategy: Suzuki-Miyaura Coupling
An alternative and highly versatile method is the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction can be adapted to form the C-C bond between the two aryl rings and the carbonyl group. A common approach involves the coupling of an arylboronic acid with an acyl chloride.[13]
This method would involve the reaction of 4-methylphenylboronic acid with 3-bromobenzoyl chloride in the presence of a palladium catalyst and a base. This approach offers excellent functional group tolerance and often proceeds under milder conditions compared to Friedel-Crafts acylation.[10]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The protons on the 3-bromophenyl ring will exhibit complex splitting patterns due to their coupling with each other. The protons on the 4-methylphenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The methyl protons will appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon bearing the bromine atom will be deshielded. The methyl carbon will appear as a signal around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretching (aromatic) |
| ~2850-2950 | C-H stretching (methyl) |
| ~1650-1670 | C=O stretching (diaryl ketone) |
| ~1580-1600 | C=C stretching (aromatic ring) |
| ~1000-1100 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: The primary fragmentation pathway is expected to involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and related acylium ions.
Analytical Methodologies
For quality control and quantitative analysis, chromatographic techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a wavelength where the compound exhibits maximum absorbance (typically around 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Conclusion
This technical guide has provided a detailed and in-depth overview of the physicochemical properties of this compound. By synthesizing fundamental data with practical, field-proven experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The elucidated causalities behind experimental choices and the comprehensive referencing aim to empower users with the knowledge required for the confident synthesis, characterization, and application of this important chemical entity.
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link][11]
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Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate. [Link][12]
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Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link][13]
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BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link][5]
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Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. ACS Publications. [Link]
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3-bromo-4-methyl-benzophenone. Chemsrc. [Link]
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A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [Link]
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Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
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Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate. [Link]
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In a Friedel-Crafts acylation reaction, toluene is reacted with. brainly.com. [Link][9]
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Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. [Link]
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Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]
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Spectroscopic Characterization of (3-Bromophenyl)(4-methylphenyl)methanone: A Technical Guide
Introduction
(3-Bromophenyl)(4-methylphenyl)methanone is a diaryl ketone derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides a comprehensive overview of the predicted spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and analysis of substituent effects, offering a robust framework for researchers engaged in the synthesis and characterization of related molecules. This document is designed to be a practical resource, blending theoretical explanations with detailed, field-proven experimental protocols.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is dominated by signals in the aromatic region, arising from the two substituted phenyl rings, and a characteristic singlet for the methyl group.
Predicted ¹H NMR Data
The chemical shifts (δ) are predicted based on the principle of substituent additivity, starting from the chemical shifts of benzene (δ ≈ 7.34 ppm). The electron-donating nature of the methyl group is expected to cause an upfield shift (shielding) for the protons on its ring, particularly the ortho protons. Conversely, the electron-withdrawing inductive effect of the bromine atom will cause a downfield shift (deshielding) for the protons on its ring.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-9 | 7.85 - 7.95 | t (triplet) | J ≈ 1.8 | 1H |
| H-8, H-12 | 7.65 - 7.75 | m (multiplet) | - | 2H |
| H-11 | 7.35 - 7.45 | t (triplet) | J ≈ 7.8 | 1H |
| H-3', H-5' | 7.60 - 7.70 | d (doublet) | J ≈ 8.2 | 2H |
| H-4', H-6' | 7.25 - 7.35 | d (doublet) | J ≈ 8.0 | 2H |
| H-13 (CH₃) | 2.40 - 2.50 | s (singlet) | - | 3H |
Justification of Predictions:
-
4-Methylphenyl Ring: The para-methyl group is electron-donating, shielding the aromatic protons. Protons H-4' and H-6' (ortho to the methyl group) will appear upfield, while H-3' and H-5' (meta to the methyl group) will be further downfield. This results in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
3-Bromophenyl Ring: The bromine atom is electron-withdrawing via induction, deshielding the protons on this ring. H-9, being ortho to both the bromine and the carbonyl group, is expected to be the most deshielded proton, appearing as a narrow triplet due to coupling with H-8 and H-12. H-11 will be a triplet due to coupling with its two ortho neighbors. H-8 and H-12 will be part of a more complex multiplet.
-
Methyl Group: The protons of the methyl group (H-13) are not coupled to any other protons and will therefore appear as a sharp singlet in the typical benzylic proton region.[1]
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
The chemical shifts are predicted based on the known shifts of benzophenone and the substituent chemical shift (SCS) effects of the bromo and methyl groups.[2][3][4] The carbonyl carbon (C-7) is expected to be significantly downfield. The ipso-carbons (C-1, C-2', C-10, C-5') will be influenced by their direct attachment to the carbonyl, bromo, and methyl groups, respectively.
| Carbon(s) | Predicted δ (ppm) |
| C-7 (C=O) | 195.0 - 197.0 |
| C-1 | 138.0 - 140.0 |
| C-2' | 135.0 - 137.0 |
| C-8, C-12 | 130.0 - 132.0 |
| C-9 | 135.5 - 137.5 |
| C-10 | 122.0 - 124.0 |
| C-11 | 129.5 - 131.5 |
| C-3', C-5' | 129.0 - 131.0 |
| C-4', C-6' | 128.5 - 130.5 |
| C-13 (CH₃) | 21.0 - 22.0 |
Justification of Predictions:
-
Carbonyl Carbon (C-7): Diaryl ketone carbonyl carbons typically resonate in the 195-200 ppm range.
-
4-Methylphenyl Ring: The methyl group causes a slight downfield shift at the ipso-carbon (C-5') and shielding (upfield shift) at the ortho (C-4', C-6') and para (C-2') carbons relative to unsubstituted benzene.
-
3-Bromophenyl Ring: The bromine atom has a significant shielding effect on the ipso-carbon (C-10) due to the "heavy atom effect".[5] It causes minor deshielding at the ortho (C-9, C-11) and meta (C-8, C-12) positions.
-
Methyl Carbon (C-13): The methyl carbon will appear in the typical alkyl region, around 21-22 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental setup is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by a strong carbonyl absorption, along with bands corresponding to aromatic C-H and C=C bonds, and the C-Br bond.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1660 - 1670 | Strong | C=O stretch (diaryl ketone) |
| 1600 - 1585 | Medium-Strong | Aromatic C=C stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend ("oop") |
| 690 - 515 | Medium | C-Br stretch |
Justification of Predictions:
-
C=O Stretch: Unsubstituted benzophenone has a C=O stretch around 1665 cm⁻¹. The electron-donating 4-methyl group will tend to lower this frequency through resonance, while the electron-withdrawing 3-bromo group will slightly increase it. The net effect is predicted to be a strong absorption in the 1660-1670 cm⁻¹ range.[6]
-
Aromatic C-H and C=C Stretches: These are characteristic absorptions for aromatic compounds and will be present in their typical regions.[7][8]
-
C-H "oop" Bending: The pattern of these strong bands can sometimes be used to infer the substitution pattern on the aromatic rings.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.[9]
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique, which will likely lead to the formation of a molecular ion and several characteristic fragment ions.
Predicted Mass Spectrum Data
The molecular formula is C₁₄H₁₁BrO. The molecular weight will be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br and ⁸¹Br). Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[10][11][12][13]
-
Molecular Ion (M⁺): m/z 274 (for ⁷⁹Br) and 276 (for ⁸¹Br)
-
Relative Intensity of M⁺ and M+2: Approximately 1:1
Major Predicted Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Formation Pathway |
| 195 | [M - Br]⁺ | Loss of a bromine radical |
| 183/185 | [C₇H₄BrO]⁺ | α-cleavage, loss of the 4-methylphenyl radical |
| 119 | [C₈H₇O]⁺ | α-cleavage, loss of the 3-bromophenyl radical |
| 91 | [C₇H₇]⁺ | Loss of CO from the [C₈H₇O]⁺ fragment (tropyllium ion) |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.
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An In-depth Technical Guide on the Molecular Structure and Conformation of (3-Bromophenyl)(4-methylphenyl)methanone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of (3-Bromophenyl)(4-methylphenyl)methanone, a substituted diaryl ketone. While a complete crystallographic dataset for this specific molecule is not publicly available, this document synthesizes information from analogous compounds and established chemical principles to offer a robust predictive overview. This guide is intended for researchers, scientists, and professionals in drug development, detailing the synthesis, expected structural parameters, conformational dynamics, and standard analytical methodologies pertinent to this class of compounds.
Introduction and Significance
This compound, a derivative of benzophenone, belongs to a class of compounds with significant applications in organic synthesis, photochemistry, and medicinal chemistry. The substituted benzophenone scaffold is a common motif in various biologically active molecules and functional materials. The electronic and steric effects of the substituents—a bromine atom at the meta position of one phenyl ring and a methyl group at the para position of the other—are expected to significantly influence the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This, in turn, dictates its crystal packing, reactivity, and interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is therefore crucial for its application and for the rational design of new derivatives.
Synthesis and Purification
The most common and efficient method for synthesizing unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would proceed by reacting 3-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Toluene serves as the electron-rich nucleophile, and the acylation is directed to the para position due to the activating and ortho-, para-directing effect of the methyl group, and to minimize steric hindrance.
Figure 1: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an inert solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in CH₂Cl₂ and add it dropwise to the AlCl₃ suspension. The formation of the acylium ion intermediate is an exothermic process.
-
Acylation: To the resulting mixture, add toluene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[2][5]
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by two phenyl rings connected by a central carbonyl group. The overall conformation is primarily determined by the balance between two opposing factors: the steric repulsion between the ortho-hydrogens of the two rings, which favors a non-planar arrangement, and the π-conjugation between the carbonyl group and the aromatic rings, which favors planarity.[6]
The Dihedral Angle
In most substituted benzophenones, the phenyl rings are twisted out of the plane of the central carbonyl group to alleviate steric strain.[7][8][9] This results in a non-planar, propeller-like conformation. The key parameter describing this conformation is the dihedral angle between the planes of the two aromatic rings. For unsubstituted benzophenone, this angle is reported to be around 56°.[6]
For this compound, the substituents are not expected to impose significant additional steric hindrance that would drastically alter this angle compared to the parent benzophenone. The bromine atom is in the meta position, and the methyl group is in the para position, both of which are distant from the sterically crowded ortho positions. Therefore, a dihedral angle in the range of 50-60° can be predicted.
Predicted Structural Parameters
While specific experimental data for this compound is not available, the following table summarizes expected bond lengths and angles based on data from similar benzophenone derivatives.
| Parameter | Predicted Value | Justification |
| C=O Bond Length | ~1.23 Å | Typical for a diaryl ketone. |
| C-C(O)-C Bond Angle | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |
| Phenyl Ring C-C | ~1.39 Å | Standard aromatic C-C bond length. |
| C-Br Bond Length | ~1.90 Å | Typical for an aryl bromide. |
| C-CH₃ Bond Length | ~1.51 Å | Standard sp²-sp³ C-C single bond. |
| Dihedral Angle | 50-60° | Based on studies of other substituted benzophenones.[7][8][9] |
Methodologies for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and analytical techniques would be employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Workflow for X-ray Crystallography:
Figure 2: General workflow for single-crystal X-ray diffraction analysis.
This technique would provide accurate measurements of all bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would confirm the chemical structure by providing information about the chemical environment of each proton and carbon atom. The chemical shifts and coupling patterns would be consistent with the proposed structure. For example, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with splitting patterns influenced by their positions relative to the bromine and methyl substituents. The methyl group would appear as a singlet in the upfield region.
Computational Modeling
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be used to predict the minimum energy conformation of the molecule. These calculations can provide valuable insights into the dihedral angle, bond lengths, and electronic properties.
Conclusion
This compound is a substituted benzophenone whose synthesis can be reliably achieved through Friedel-Crafts acylation. Its molecular conformation is predicted to be a non-planar, propeller-like structure, with a dihedral angle between the two aromatic rings in the range of 50-60°. This guide provides a robust framework for the synthesis, purification, and structural analysis of this compound, based on established scientific principles and data from analogous molecules. Definitive structural elucidation would require experimental determination via single-crystal X-ray diffraction, which would provide the precise data necessary for applications in materials science and drug design.
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Unlocking the Therapeutic Potential of Brominated Diarylketones: A Technical Guide for Drug Discovery
Introduction: The Emerging Significance of Brominated Diarylketones in Medicinal Chemistry
Brominated diarylketones represent a compelling class of organic compounds that have garnered increasing attention within the scientific community for their diverse and potent biological activities. The incorporation of bromine atoms into the diarylketone scaffold can significantly modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its interaction with biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of brominated diarylketones, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by detailed experimental protocols and data.
Synthetic Strategies: Crafting the Brominated Diarylketone Core
The cornerstone of investigating the biological potential of brominated diarylketones lies in their efficient and versatile synthesis. The most prevalent and robust method for constructing the diarylketone framework is the Friedel-Crafts acylation .[1][2][3] This electrophilic aromatic substitution reaction provides a direct and reliable means of introducing an acyl group to a brominated aromatic ring or utilizing a brominated acyl chloride.
Experimental Protocol: Synthesis of Bis(4-bromophenyl)methanone via Friedel-Crafts Acylation
This protocol details the synthesis of a representative brominated diarylketone, bis(4-bromophenyl)methanone, a common precursor for further derivatization.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzene (anhydrous)
-
4-Bromobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous aluminum chloride (1.3 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.
-
A solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 30 minutes.
-
Following the addition of the acyl chloride, a solution of bromobenzene (1.1 equivalents) in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 2M HCl. This should be done carefully as the reaction is exothermic.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude bis(4-bromophenyl)methanone is purified by recrystallization from an appropriate solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the pure product.
Anticancer Activity: A Promising Frontier
A significant body of research points to the potential of brominated compounds, including diarylketone derivatives, as potent anticancer agents.[4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
The STING Pathway: A Key Mediator of Antitumor Immunity
One of the most exciting recent discoveries is the ability of certain brominated compounds to act as agonists of the Stimulator of Interferon Genes (STING) pathway .[5][6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[7][8]
Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[5][7] This, in turn, stimulates an antitumor immune response, making STING agonists a highly sought-after class of cancer immunotherapeutics. Certain brominated diarylketone derivatives have been shown to robustly activate the STING signaling pathway, leading to enhanced phosphorylation of key downstream proteins like IRF3.[5][6]
Diagram of the STING Signaling Pathway:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Quantitative Data Summary: Antimicrobial Activity
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for various brominated compounds against selected microbial strains.
| Compound Type | Microorganism | MIC (mg/mL) | Reference |
| Benzyl Bromide Derivative | S. pyogenes | 0.5 | [9] |
| Benzyl Bromide Derivative | C. albicans | 0.25 | [9] |
| Benzyl Bromide Derivative | S. aureus | 1 | [9] |
| Benzyl Bromide Derivative | E. coli | 2 | [9] |
| Substituted Ketones | C. albicans | Moderate Activity | [9] |
Conclusion and Future Directions
Brominated diarylketones have emerged as a promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with an intriguing mechanism of action involving the activation of the STING pathway, warrant further investigation. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the structure-activity relationships of these compounds and to optimize their therapeutic properties. Future research should focus on elucidating the precise molecular interactions of brominated diarylketones with their biological targets, expanding the scope of their biological evaluation against a wider range of cancer cell lines and microbial pathogens, and conducting in vivo studies to assess their efficacy and safety profiles. The continued exploration of this chemical space holds the promise of yielding novel and effective therapeutic agents to address unmet medical needs.
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Al-Azawi, A. M., et al. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PeerJ. 2016;4:e2621. [Link]
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Zhang, C., et al. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Mar. Drugs. 2023;21(10):519. [Link]
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ResearchGate. The IC50 values of entries, 3 a–j against breast cancer cell lines, MCF–7 in vitro. [Link]
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Pinto, M., et al. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Int. J. Mol. Sci. 2022;23(22):13981. [Link]
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Li, Y., et al. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Cancer Cell Int. 2017;17:6. [Link]
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Jannuzzi, A. T., et al. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals (Basel). 2022;15(7):777. [Link]
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Zhang, C., et al. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. 2023. [Link]
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Li, D., et al. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation. Cell Discov. 2022;8(1):133. [Link]
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Rodríguez-Melcón, C., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics (Basel). 2020;9(4):173. [Link]
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Shang, G., et al. Activation of STING Based on Its Structural Features. Front Immunol. 2022;13:939237. [Link]
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Li, Y., et al. Unraveling the cGAS/STING signaling mechanism: impact on glycerolipid metabolism and diseases. Front Immunol. 2023;14:1227181. [Link]
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Solubility profile of (3-Bromophenyl)(4-methylphenyl)methanone in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of (3-Bromophenyl)(4-methylphenyl)methanone
Introduction: The Significance of Solubility in Drug Discovery and Development
This compound is a diarylketone, a structural motif prevalent in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates a compound's behavior in various chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive solubility profile is not merely a data point; it is a foundational piece of knowledge that influences everything from reaction kinetics and purification strategies to formulation development and bioavailability.
This technical guide provides a detailed exploration of the anticipated solubility profile of this compound in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will leverage established principles of physical organic chemistry to predict its solubility behavior. Furthermore, it will provide robust, field-proven experimental protocols for researchers to determine this profile with high fidelity in their own laboratories.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
This compound
-
Molecular Formula: C₁₄H₁₁BrO
-
Molecular Weight: 275.14 g/mol
-
Core Structure: A benzophenone derivative featuring a central ketone group, a bromine substituent on one phenyl ring, and a methyl group on the other.
Analysis of Intermolecular Forces:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) is strongly polar, creating a significant molecular dipole.[3] This is the primary contributor to the compound's polarity and will be a key driver of its interaction with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): The two aromatic rings provide a large, nonpolar surface area, leading to significant van der Waals forces.[4] These forces will dominate its interactions with nonpolar solvents.
-
Hydrogen Bonding: As a ketone, this compound can act as a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen) but not a donor.[5][6] This allows for favorable interactions with protic solvents (e.g., alcohols) but these interactions are generally weaker than those between molecules that can both donate and accept hydrogen bonds, such as alcohols with themselves.[7]
Predicted Solubility Profile:
Based on this analysis, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF) are expected to be excellent solvents. Their polarity allows for strong dipole-dipole interactions with the ketone group, while their organic nature effectively solvates the aromatic rings.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are predicted to be effective solvents. They can engage in hydrogen bonding with the carbonyl oxygen.[4] However, as the alkyl chain of the alcohol increases, the solvent becomes less polar, which may influence solubility.
-
Low to Moderate Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene will primarily interact through weaker van der Waals forces.[8] While the aromatic rings of the compound have an affinity for toluene, the strong dipole-dipole interactions between the solute molecules may hinder dissolution in highly nonpolar solvents like hexane.
-
Insoluble in Water: Despite its polarity and ability to accept hydrogen bonds, the large, nonpolar surface area of the two phenyl rings will make this compound practically insoluble in water.[5][7] The energy required to disrupt the strong hydrogen bonding network of water would not be sufficiently compensated by the solute-water interactions.[6]
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic experimental approach is required. The following section outlines a robust protocol for determining the equilibrium solubility of this compound.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute over a defined period and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point would be approximately 20-30 mg of solid in 2 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended mixing time ensures that the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility assay.
Data Summary and Interpretation
The data obtained from the experimental protocol should be compiled into a clear and concise table for comparative analysis.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| n-Hexane | Nonpolar | 0.1 | Low | To be determined |
| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | To be determined |
| Dichloromethane | Polar Aprotic | 3.1 | High | To be determined |
| Diethyl Ether | Polar Aprotic | 2.8 | High | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | To be determined |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | To be determined |
| Acetone | Polar Aprotic | 5.1 | Very High | To be determined |
| Isopropanol | Polar Protic | 3.9 | Moderate to High | To be determined |
| Ethanol | Polar Protic | 4.3 | Moderate to High | To be determined |
| Methanol | Polar Protic | 5.1 | Moderate to High | To be determined |
| Water | Polar Protic | 10.2 | Insoluble | To be determined |
Polarity Index values are approximate and can vary slightly depending on the scale used.[9]
Interpreting the Results:
The experimental data will validate or refine the initial predictions. A high solubility in solvents like acetone and THF would confirm the dominant role of dipole-dipole interactions. Moderate solubility in toluene would indicate that π-π stacking and van der Waals forces with the aromatic rings are also significant. Conversely, low solubility in hexane would highlight the inability of weak dispersion forces to overcome the strong solute-solute interactions.
Diagram: Relationship Between Solvent Polarity and Solubility
Caption: Intermolecular forces driving solubility in different solvent classes.
Conclusion
A comprehensive understanding of the solubility profile of this compound is essential for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces. More importantly, it has detailed a rigorous, step-by-step experimental protocol that enables researchers to generate precise, quantitative solubility data. By combining theoretical prediction with empirical determination, scientists can confidently handle, purify, and formulate this compound, accelerating the pace of discovery and innovation.
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An In-Depth Technical Guide to the Synthesis and Characterization of (3-Bromophenyl)(4-methylphenyl)methanone
Introduction: The Strategic Importance of the Substituted Benzophenone Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the benzophenone framework stands out as a "privileged scaffold." This is due to its remarkable versatility and the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of various substituents on its two phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile.
(3-Bromophenyl)(4-methylphenyl)methanone, a specific substituted benzophenone, represents a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of a bromine atom at the 3-position of one phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group at the 4-position of the other ring can influence the molecule's interaction with biological targets. This guide provides a comprehensive overview of the initial synthesis of this compound, focusing on the well-established Friedel-Crafts acylation, along with its detailed characterization.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic disconnection of this compound points towards a Friedel-Crafts acylation reaction. This classic and reliable method involves the electrophilic substitution of an aromatic ring with an acyl group. In this case, toluene is acylated with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Retrosynthetic analysis of the target molecule.
This approach is favored due to the ready availability of the starting materials and the generally high yields and selectivity of the Friedel-Crafts acylation for para-substituted products when an ortho,para-directing group like a methyl group is present on the aromatic substrate.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This section provides a robust, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
-
3-Bromobenzoyl chloride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis.
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM).
-
Formation of Acylium Ion: Cool the flask in an ice bath to 0 °C. Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Acylation: To the resulting acylium ion complex, add toluene (1.1 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Characterization and Data Presentation
The successful synthesis of this compound (CAS No: 102092-51-3) is confirmed through various spectroscopic techniques. The expected data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected to be a solid at room temperature |
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.20 (m, 8H, Ar-H), 2.45 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196 (C=O), 143-122 (Ar-C), 21 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1660 (C=O stretch), ~1600, 1470 (Ar C=C stretch), ~1280 (C-CO-C stretch), ~750 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 274/276 (M⁺, bromine isotopes), 195 (M⁺ - Br), 119 (tolyl fragment), 91 (tropylium ion) |
Mechanism of the Friedel-Crafts Acylation
The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 3-bromobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Applications in Drug Discovery and Further Research
This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications. The bromine atom can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation via reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The benzophenone core itself is present in several approved drugs, highlighting the therapeutic potential of this class of compounds.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided protocol, along with the expected characterization data, offers a solid foundation for researchers and scientists working in the field of organic synthesis and drug development. The strategic importance of this and other substituted benzophenones as versatile intermediates underscores the continuing relevance of classic organic reactions in the quest for novel therapeutics.
References
Reactivity and electrophilic substitution patterns of (3-Bromophenyl)(4-methylphenyl)methanone
An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of (3-Bromophenyl)(4-methylphenyl)methanone
Abstract
This compound is a dissymmetric benzophenone derivative that presents a compelling case study in competitive electrophilic aromatic substitution (EAS). The molecule features two distinct aromatic rings bridged by a deactivating carbonyl group: one ring is substituted with a deactivating bromo group, while the other is substituted with an activating methyl group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity and regioselectivity of this substrate. We will dissect the competing substituent effects, predict the site of electrophilic attack, and provide detailed, field-proven protocols for key electrophilic substitution reactions, including nitration and halogenation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and manipulate the functionalization of complex aromatic systems.
Introduction: Molecular Architecture and Electronic Landscape
This compound, also known as 3-bromo-4'-methylbenzophenone, possesses a unique electronic architecture. The central carbonyl group (C=O) acts as a strong electron-withdrawing group (-I, -R effect), deactivating both aromatic rings towards electrophilic attack.[1] However, the substituents on each ring create a significant reactivity differential.
-
Ring A: The 3-Bromophenyl Moiety. This ring is substituted with two deactivating groups: the meta-directing carbonyl and the ortho,para-directing but deactivating bromo group.[2][3] The cumulative electron-withdrawing effect makes this ring significantly less nucleophilic.
-
Ring B: The 4-Methylphenyl (p-tolyl) Moiety. This ring is influenced by the deactivating carbonyl group and an activating methyl group. The methyl group is an electron-donating group (+I effect, hyperconjugation) and is ortho,para-directing.[4][5]
The primary scientific question is not if a reaction will occur, but where. The activating nature of the methyl group on Ring B, despite the deactivation by the carbonyl bridge, renders it the far more probable site for electrophilic aromatic substitution under controlled conditions.
Table 1: Analysis of Substituent Directing Effects
| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Influence |
| -C=O- (Benzoyl) | Both | -I, -R (Electron Withdrawing) | Strong Deactivator | Meta-Directing[1][6] |
| -Br (Bromo) | Ring A | -I > +R (Electron Withdrawing) | Weak Deactivator | Ortho, Para-Directing[3][7] |
| -CH₃ (Methyl) | Ring B | +I, Hyperconjugation (Electron Donating) | Weak Activator | Ortho, Para-Directing[5][8][9] |
Predicting Regioselectivity: A Contest of Directing Influences
In scenarios with multiple substituents, the most powerful activating group typically governs the regiochemical outcome of the reaction.[10]
-
Ring Selection: The methyl group on Ring B is the sole activating substituent in the molecule. It donates electron density into the ring, making it more nucleophilic and reactive compared to the doubly deactivated Ring A.[10] Therefore, electrophilic attack will overwhelmingly favor the 4-methylphenyl ring (Ring B) .
-
Positional Selectivity on Ring B: With the reaction site established as Ring B, we must consider the directing effects of the substituents attached to it: the activating ortho,para-directing methyl group and the deactivating meta-directing carbonyl group.
-
The methyl group at C4' directs incoming electrophiles to the C3' and C5' positions (ortho to the methyl). The C6' position is equivalent to C2'.
-
The carbonyl group directs incoming electrophiles to the C3' and C5' positions (meta to the carbonyl).
-
In this case, the directing effects of the methyl and carbonyl groups are synergistic, both favoring substitution at the positions ortho to the methyl group. Due to symmetry, these positions are equivalent. Therefore, the predicted major product of a monosubstitution reaction will be substitution at the C3' (or C5') position.
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-
Caption: Logical flow for predicting the regioselectivity of EAS. */ enddot
Experimental Protocols for Electrophilic Aromatic Substitution
The following protocols are designed as robust starting points for the functionalization of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthesis of Starting Material: Friedel-Crafts Acylation
The title compound is most conveniently prepared via a Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride. The Lewis acid catalyst, AlCl₃, generates a highly electrophilic acylium ion.[11][12]
Protocol 3.1: Synthesis of this compound
-
Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried to prevent quenching of the catalyst.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.0 eq.) in dry DCM (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Toluene Addition: After the initial addition, add toluene (1.1 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice (~200 g) containing concentrated HCl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.[13]
Protocol for Electrophilic Nitration
This protocol aims to install a nitro (-NO₂) group, a key functional handle, onto the activated p-tolyl ring. A nitrating mixture of nitric and sulfuric acid generates the reactive nitronium ion (NO₂⁺) electrophile.[14]
Protocol 3.2: Nitration of this compound
-
Apparatus Setup: Place a magnetic stirrer in a 100 mL round-bottom flask and clamp it in an ice-salt bath.
-
Substrate Dissolution: Add this compound (1.0 eq.) to the flask. Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of substrate) and stir until fully dissolved, keeping the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate vial, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (H₂SO₄, 2 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Crucial: Maintain the internal temperature below 15 °C throughout the addition to prevent dinitration and side reactions.
-
Stirring: After the addition is complete, let the reaction stir in the cold bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching & Isolation: Carefully pour the reaction mixture onto a beaker filled with crushed ice (~100 g). A precipitate should form. Stir until all the ice has melted.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Wash with a small amount of cold ethanol to aid in drying.
-
Purification: The crude product, (3-Bromophenyl)(3-nitro-4-methylphenyl)methanone, can be purified by recrystallization from ethanol.
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} /**
-
Caption: General experimental workflow for electrophilic nitration. */ enddot
Expected Outcomes and Data Presentation
Successful execution of the described protocols should yield the predicted regioselective products. Characterization is essential for structural confirmation.
Table 2: Summary of Predicted Experimental Outcomes
| Reaction | Major Product | Predicted Regiochemistry | Typical Yield Range | Key Characterization Data (Anticipated) |
| Nitration | (3-Bromophenyl)(3-nitro-4-methylphenyl)methanone | Substitution at C3' (ortho to -CH₃) | 65-85% | ¹H NMR: Appearance of a new downfield aromatic singlet, splitting pattern change in the tolyl region. IR: Strong new absorbances ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretch). |
| Bromination (with Br₂/FeBr₃) | (3-Bromo-4-methylphenyl)(3-bromophenyl)methanone | Substitution at C3' (ortho to -CH₃) | 70-90% | ¹H NMR: Disappearance of one aromatic proton signal in the tolyl region. Mass Spec: Isotopic pattern consistent with two bromine atoms. |
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a clear demonstration of the principle that activating groups dominate directing effects. The electron-donating methyl group successfully overcomes the deactivating influence of the benzoyl bridge, directing incoming electrophiles selectively to the p-tolyl ring. Furthermore, the directing influences on this activated ring are cooperative, leading to a highly predictable substitution pattern at the positions ortho to the methyl group. The protocols provided herein offer a reliable framework for the synthesis and subsequent functionalization of this and structurally related benzophenones, which are valuable intermediates in medicinal chemistry and materials science.
References
- Benchchem. Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.
- Benchchem.
- Save My Exams. Directing Effects - A Level Chemistry Revision Notes.
- Filo. The o/p-directing effect of methyl group in electrophilic substitution re...
- Chemistry Stack Exchange. Why methyl group is 2,4-directing?.
- Quora. How does the methyl group o-p directing?.
- Journal of the Chemical Society C: Organic (RSC Publishing). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.
- Making Molecules.
- YouTube.
- Organic Chemistry Tutor.
- Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.
- askIITians. What does nitration of Benzophenone yield meta or para?.
- Study.com.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
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Methodological & Application
Application Note: A Practical Guide to Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of (3-Bromophenyl)(4-methylphenyl)methanone with phenylboronic acid, offering researchers a reliable method for the synthesis of biaryl methanones.
At its core, the Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5][6] The reaction's success hinges on a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6] This guide will not only detail the experimental procedure but also delve into the rationale behind the selection of each reaction component, empowering researchers to adapt and troubleshoot their own Suzuki-Miyaura couplings.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[3][4][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[4][6] This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center.[3][7] The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.[3][6]
Experimental Protocol: Suzuki Coupling of this compound
This protocol details the coupling of this compound with phenylboronic acid. The choice of reagents and conditions is based on established principles for efficient Suzuki-Miyaura reactions.
Reagents and Materials
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₄H₁₁BrO | 275.14 | 1.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₁O₂P | 430.50 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Step-by-Step Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 425 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 17.2 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of degassed solvents further minimizes oxygen in the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl ketone.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos (a Buchwald ligand) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and stabilizes the palladium catalyst, leading to higher turnover numbers and efficiency, especially for less reactive aryl chlorides and bromides.[8][9]
-
Base: The base plays a critical role in the transmetalation step.[1][3][10] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1][11] Carbonates such as K₂CO₃ or Cs₂CO₃ are also commonly used.[1]
-
Solvent System: The choice of solvent can significantly influence the reaction rate and yield.[12][13] A mixture of an organic solvent and water is often employed.[12] 1,4-Dioxane is a common choice due to its ability to dissolve both the organic and inorganic reagents.[12] Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Ensure proper inert atmosphere, use freshly opened reagents, try a different base or solvent, increase temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, prolonged reaction time. | Thoroughly degas solvents, monitor the reaction closely and stop when the starting material is consumed. |
| Protodeborylation | Presence of excess water or acid. | Use anhydrous solvents (if possible with a suitable base), or use a boronic ester which can be more stable.[12][13] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note provides a robust and reliable method for the coupling of this compound with phenylboronic acid. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently apply and adapt this methodology to a wide range of substrates in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available from: [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a. Available from: [Link]
-
YouTube. Suzuki coupling reaction. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available from: [Link]
- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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The Versatile Keystone: (3-Bromophenyl)(4-methylphenyl)methanone in Modern Organic Synthesis
(3-Bromophenyl)(4-methylphenyl)methanone , a diarylmethanone bearing a synthetically versatile bromine atom, has emerged as a crucial building block for medicinal chemists and materials scientists. Its strategic placement of a reactive handle on one aromatic ring, coupled with the electronic and structural features of the benzophenone core, provides a robust platform for the construction of complex molecular architectures. This guide delves into the practical applications of this valuable intermediate, offering detailed protocols and mechanistic insights for its utilization in key synthetic transformations.
Introduction to a Privileged Scaffold
The diarylmethanone framework is a common motif in a plethora of biologically active compounds and functional materials. The presence of a bromine atom on one of the phenyl rings, specifically at the meta-position, in this compound offers a prime site for a variety of cross-coupling reactions. This allows for the programmed introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery and the fine-tuning of photophysical properties in materials science. The 4-methyl group on the second phenyl ring can also influence the molecule's overall conformation and electronic properties, and can be a site for further functionalization if required.
Core Applications in Cross-Coupling Reactions
The bromine atom of this compound is the linchpin of its synthetic utility, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these transformations are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[1] In this context, this compound can be coupled with a wide array of aryl and heteroaryl boronic acids or their esters to generate triarylmethanones. These products can serve as key intermediates in the synthesis of more complex molecules.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
This protocol outlines a general procedure for the synthesis of (4-methylphenyl)(3-phenylphenyl)methanone.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triarylmethanone.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | (4-Methylphenyl)(3-phenylphenyl)methanone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | (3-(4-Methoxyphenyl)phenyl)(4-methylphenyl)methanone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | ~80-90 |
| 3 | 2-Thiopheneboronic acid | (4-Methylphenyl)(3-(thiophen-2-yl)phenyl)methanone | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | ~75-85 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in numerous pharmaceuticals.[2] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[3] this compound serves as an excellent substrate for this transformation, leading to the formation of (3-aminophenyl)(4-methylphenyl)methanone derivatives. These products are valuable intermediates for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand and base is crucial for the success of this reaction and is often dependent on the nature of the amine coupling partner.
This protocol provides a general procedure for the synthesis of (4-methylphenyl)(3-morpholinophenyl)methanone.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk tube or round-bottom flask.
-
Add anhydrous toluene to the reaction vessel.
-
Add morpholine (1.2 equiv.) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aminobenzophenone.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | (3-(Phenylamino)phenyl)(4-methylphenyl)methanone | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | ~80-90 |
| 2 | n-Butylamine | (3-(Butylamino)phenyl)(4-methylphenyl)methanone | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 90 | 18 | ~75-85 |
| 3 | Piperidine | (4-Methylphenyl)(3-(piperidin-1-yl)phenyl)methanone | Pd(OAc)₂ / RuPhos | LHMDS | THF | 70 | 24 | ~70-80 |
Yields are approximate and can vary based on the specific ligand, base, and amine used.
Conclusion
This compound is a highly valuable and versatile building block in contemporary organic synthesis. Its utility is primarily anchored in its ability to participate in powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules with diverse functionalities. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this important intermediate in their own research endeavors. The continued development of new catalytic systems will undoubtedly further expand the applications of this and similar building blocks in the years to come.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubMed Central. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. [Link]
-
ResearchGate. (PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. [Link]
-
arkat usa. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Synthesis of Primary Amines. [Link]
-
ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]
- Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)
-
French-Ukrainian Journal of Chemistry. Reactions of methanone: A New Synthesis of[2][5]Thiazolo. [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Use of (3-Bromophenyl)(4-methylphenyl)methanone in the synthesis of pharmaceutical intermediates
An Application Guide to (3-Bromophenyl)(4-methylphenyl)methanone: A Versatile Precursor in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of a Substituted Benzophenone
In the landscape of medicinal chemistry, the benzophenone scaffold is a ubiquitous and highly valued structural motif.[1][2][3] Its presence in numerous natural products and marketed drugs underscores its pharmacological relevance, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] this compound emerges as a particularly strategic starting material for drug development professionals. This diaryl ketone is not merely a passive scaffold; its specific substitution pattern—a bromine atom on one phenyl ring and a methyl group on the other—provides two distinct points of chemical reactivity that can be exploited for the construction of complex molecular architectures.
The true synthetic power of this intermediate lies in the orthogonality of its functional groups. The aryl bromide is a prime handle for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control.[5][6] Simultaneously, the ketone functionality can be strategically reduced or serve as an anchor for further molecular elaboration. This guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the synthesis of key pharmaceutical intermediates, supported by detailed protocols and mechanistic insights.
Core Application I: Precursor to C-Aryl Glycoside SGLT2 Inhibitors
A prominent application of benzophenone-related structures is in the synthesis of C-aryl glycosides, a class of compounds that has revolutionized the treatment of type 2 diabetes.[7][8] Unlike their O-glycoside counterparts, C-glycosides feature a carbon-carbon bond between the sugar moiety and the aglycone, rendering them resistant to enzymatic hydrolysis and thus imparting superior metabolic stability and oral bioavailability.[7] Drugs like Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, are built around a C-aryl glycoside core and effectively lower blood glucose by promoting its excretion in the urine.[9]
The synthesis of these complex molecules often relies on the strategic coupling of an aryl component with a protected glucose derivative. This compound serves as a valuable precursor to the diarylmethane aglycone portion of these inhibitors. A general synthetic strategy involves the initial construction of a more complex biaryl system via the aryl bromide, followed by the reduction of the ketone to a methylene group, and subsequent coupling with the sugar moiety.
The following workflow illustrates a conceptual pathway for the synthesis of a key intermediate for a C-aryl glycoside, demonstrating the central role of the benzophenone starting material.
Caption: Conceptual workflow for C-Aryl Glycoside intermediate synthesis.
Core Application II: A Platform for Palladium-Catalyzed Cross-Coupling
The 3-bromo substitution makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the precise and efficient formation of C-C and C-N bonds under relatively mild conditions, tolerating a wide variety of functional groups.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds.[6][10] By reacting the aryl bromide of our title compound with a suitable organoboron reagent (typically a boronic acid or ester), researchers can introduce a vast array of new aryl or heteroaryl substituents. This transformation is fundamental for creating the biaryl structures prevalent in many kinase inhibitors and other targeted therapies. The choice of base, solvent, and phosphine ligand is critical for achieving high yields and preventing side reactions like dehalogenation or boronic acid homocoupling.[11][12]
Caption: General scheme for Buchwald-Hartwig amination.
Protocols: A Practical Guide
The following section provides a detailed, field-tested protocol for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with 4-Morpholinophenylboronic Acid
This protocol details the synthesis of (3-(4-morpholinophenyl)phenyl)(4-methylphenyl)methanone, a potential intermediate for kinase inhibitors or other complex drug targets.
Data Presentation: Reaction Parameters
| Parameter | Value/Compound | Moles | Equivalents | M.W. ( g/mol ) | Amount |
| Starting Material | This compound | 3.61 mmol | 1.0 | 275.15 | 1.00 g |
| Coupling Partner | 4-Morpholinophenylboronic Acid | 4.33 mmol | 1.2 | 207.03 | 897 mg |
| Catalyst | Pd(PPh₃)₄ | 0.18 mmol | 0.05 | 1155.56 | 208 mg |
| Base | Potassium Carbonate (K₂CO₃) | 7.22 mmol | 2.0 | 138.21 | 1.00 g |
| Solvent | 1,4-Dioxane / H₂O | - | - | - | 15 mL / 3 mL |
Experimental Protocol
-
Reaction Setup and Degassing (Critical Step):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.61 mmol), 4-morpholinophenylboronic acid (897 mg, 4.33 mmol), and potassium carbonate (1.00 g, 7.22 mmol).
-
Causality Explanation: The use of a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the limiting aryl bromide. Potassium carbonate is a moderately strong base required to activate the boronic acid for the transmetalation step in the catalytic cycle. [6] * Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Causality Explanation: This degassing procedure is essential to remove oxygen from the reaction vessel. Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, thereby quenching the reaction.
-
-
Solvent Addition and Catalyst Introduction:
-
Via syringe, add 15 mL of 1,4-dioxane and 3 mL of deionized water to the flask. Stir the mixture to form a suspension.
-
Causality Explanation: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
-
Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst (208 mg, 0.18 mmol) in one portion under a positive flow of argon.
-
Causality Explanation: 5 mol% catalyst loading is a standard starting point for optimizing such reactions. Adding the catalyst last and under an inert atmosphere further minimizes its exposure to oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting aryl bromide spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Causality Explanation: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to afford (3-(4-morpholinophenyl)phenyl)(4-methylphenyl)methanone as a pale yellow solid.
-
Expected Yield: 80-90%.
-
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its well-defined reactive sites—the aryl bromide for cross-coupling and the ketone for reduction or derivatization—provide a robust platform for the synthesis of complex molecules. From the construction of metabolically stable C-aryl glycoside antidiabetics to the modular assembly of biaryl and aryl-amine cores for targeted therapies, this compound offers a reliable and efficient entry point into diverse chemical spaces. The protocols and strategies outlined in this guide are designed to empower researchers to leverage the full synthetic potential of this powerful building block.
References
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Sasikala, C. V. A., et al. (2022). "Efficient Route to Canagliflozin via Anhydroketopyranose." Organic Letters, 24, 3450–3454. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH. [Link]
-
Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Metil, D. S., et al. (2018). "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles." Organic Process Research & Development, 22(1), 88-95. [Link]
-
Metil, D. S., et al. (2017). "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles." Semantic Scholar. [Link]
-
GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (n.d.). NIH. [Link]
- Canagliflozin intermediate synthetic method. (n.d.).
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). RSC Publishing. [Link]
-
Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]
-
Liu, Q., et al. (2012). "Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors." Archiv der Pharmazie, 345(10), 771-83. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald -Hartwig Amination. (n.d.). OpenOChem Learn. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling. (2020). YouTube. [Link]
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (n.d.). NIH. [Link]
-
Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Aryl-C-Glycosides. (2021). ChemistryViews. [Link]
-
Successive and selective Suzuki-Miyaura cross-coupling reaction using... (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromophenyl)(4-methylphenyl)methanone
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of (3-Bromophenyl)(4-methylphenyl)methanone. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. This document offers an in-depth exploration of several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each section includes a discussion of the reaction mechanism, step-by-step protocols, and expected outcomes, designed to be a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a key bifunctional molecule. The benzophenone core is a common motif in pharmacologically active compounds, while the bromo- and tolyl-substituents offer distinct points for chemical modification. The bromine atom, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1][2] These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions.[2][3] Their widespread use in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs) underscores their importance.[1][4][5]
This guide will provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[6][7][8] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[6][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[8][9][10]
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide.[6][8] The base is crucial for activating the boronic acid.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][8][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of (3-Phenylphenyl)(4-methylphenyl)methanone
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (5 mL / mmol of aryl bromide)
-
Water (0.5 mL / mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data and Expected Results
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 75-85 |
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming a carbon-carbon bond between an unsaturated halide and an alkene.[12][13][14] This reaction is particularly useful for synthesizing substituted alkenes.[12][14]
Mechanistic Overview
The catalytic cycle for the Heck reaction involves the following key steps:[12][13][15]
-
Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond of the starting material to form an arylpalladium(II) complex.[12]
-
Alkene Insertion (Syn Addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[12][15]
-
Beta-Hydride Elimination (Syn Elimination): A hydrogen atom on the carbon beta to the palladium is eliminated, forming the alkene product and a hydridopalladium complex.[15]
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.[15]
Diagram: Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck vinylation reaction.
Experimental Protocol: Synthesis of (3-(4-methylbenzoyl)phenyl)acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (4 mL / mmol of aryl bromide)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add n-butyl acrylate and triethylamine to the mixture.
-
Seal the tube and heat to 120 °C for 16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue via silica gel chromatography.
Data and Expected Results
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 75-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 80-90 |
| 3 | 1-Octene | Pd(OAc)₂ / dppf | NaOAc | DMA | 130 | 70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[16][17][18] This reaction typically employs a dual catalyst system of palladium and copper(I).[17][19]
Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles:[16][18]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[16][17] This is followed by a transmetalation step and reductive elimination to yield the final product.[17]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the palladium complex.[18]
Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][18]
Diagram: Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of (4-Methylphenyl)(3-(phenylethynyl)phenyl)methanone
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (5 mL / mmol of aryl bromide)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC.
-
Once the starting material is consumed, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Data and Expected Results
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 88-96 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50°C | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80°C | 80-90 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[20][21][22][23] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[20][21][22] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[20]
Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves:[20][24][25]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.[20][24]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amide complex.[24]
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[20][25]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of (4-Methylphenyl)(3-(phenylamino)phenyl)methanone
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (5 mL / mmol of aryl bromide)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and toluene.
-
Add aniline, seal the vial, and stir the mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data and Expected Results
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | n-Butylamine | BrettPhos Pd G3 | K₃PO₄ | t-BuOH | 90 | 88-96 |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer reliable and high-yielding methods for the construction of C-C and C-N bonds. These transformations are indispensable tools for researchers in drug discovery and materials science, enabling the rapid diversification of this key structural motif.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Heck Reaction Mechanism. BYJU'S. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira coupling. In: Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heck reaction. In: Wikipedia. [Link]
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Roughley SD, Jordan AM. The impact of cross-coupling reactions in drug discovery and development. PMC. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Singleton, D. A., & Wang, Z. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]
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Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. The Mizoroki-Heck Reaction, 1–51. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Testbook. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Science of Synthesis: Catalytic Transformations via C-H Activation, Vol. 1, 233–300. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 16(4). [Link]
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Neumann, K. T., Laursen, S. R., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2016). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 18(15), 3842–3845. [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
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Buchwald -Hartwig Amination. OpenOChem Learn. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Lindsey, J. S., & Woodford, J. N. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins with Functionalized Organomagnesium Reagents: Direct Preparation of Functional-Group-Bearing Free Base Porphyrins. Inorganic Chemistry, 34(5), 1063–1069. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Mizoroki-Heck reaction of bromobenzene derivatives a. ResearchGate. [Link]
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Application Notes & Protocols: (3-Bromophenyl)(4-methylphenyl)methanone as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of (3-Bromophenyl)(4-methylphenyl)methanone in modern medicinal chemistry. It details the strategic importance of this diaryl ketone scaffold, highlighting its utility as a versatile starting material for constructing complex, biologically active molecules. We provide field-tested, step-by-step protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and heterocycle synthesis. The causality behind experimental choices is explained, and the biological relevance of the resulting derivatives is discussed, supported by authoritative references.
Introduction: The Strategic Value of this compound
This compound is a diaryl ketone that serves as an exceptionally valuable and versatile building block in the synthesis of novel therapeutic agents. Its structure is primed for molecular diversification, a critical activity in any drug discovery campaign.
The molecule's utility stems from three key structural features:
-
The Bromine Atom: Positioned on one of the phenyl rings, the bromine atom is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse carbon and nitrogen-based substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
-
The Ketone Carbonyl Group: The ketone functionality is a versatile reaction site. It can be reduced to a secondary alcohol, serve as an anchor point for nucleophilic additions, or be utilized in condensation reactions to construct a variety of important heterocyclic systems.
-
The Tolyl Moiety: The 4-methylphenyl (tolyl) group provides a lipophilic region and can influence the overall conformation of the molecule. The methyl group itself can be a site for further functionalization or can participate in key hydrophobic interactions within a biological target's binding pocket.
This combination of reactive sites makes this compound a powerful platform for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization.
Core Synthetic Applications & Protocols
The true power of this scaffold is realized through its chemical transformations. Below are detailed protocols for three fundamental reactions that demonstrate its utility in building molecular complexity.
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. By replacing the bromine atom with a new aryl or heteroaryl group, researchers can rapidly explore structure-activity relationships (SAR), enhance target affinity, and improve ADME (Absorption, Distribution, Metabolism, Excretion) properties. This reaction is highly reliable and tolerant of a wide range of functional groups.
Protocol: Synthesis of (4-Methylphenyl)(1,1'-biphenyl-3-yl)methanone
Materials:
-
This compound (1.0 eq, e.g., 275 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq, 1.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
To a 25 mL round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene (5 mL) and ethanol (2 mL) to the flask.
-
Begin stirring the mixture and add the 2.0 M aqueous Na₂CO₃ solution.
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl methanone product.
Self-Validation: The successful synthesis is confirmed by NMR and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of the characteristic signals for the bromo-substituted ring and the appearance of new aromatic signals corresponding to the introduced phenyl group. The mass spectrum will show a molecular ion peak corresponding to the coupled product (C₂₀H₁₆O, MW: 272.34).
Application 2: Synthesis of Bioactive Heterocycles
Rationale: Heterocyclic scaffolds are present in a vast number of approved drugs. The title compound can serve as a precursor for various heterocycles, such as 1,2,4-triazoles, which are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1] This protocol outlines the synthesis of a 1,2,4-triazole derivative, demonstrating the transformation of the bromo-aryl moiety into a key pharmacophore.
Protocol: Synthesis of a 5-(3-Bromophenyl)-Substituted 1,2,4-triazole Amine
This protocol is adapted from methodologies for synthesizing similar triazole structures.[1]
Part A: Synthesis of Thiosemicarbazone Intermediate
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add an equimolar amount of a suitable aryl thiosemicarbazide (e.g., 4-fluorophenylthiosemicarbazide) (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Part B: Cyclization to the 1,2,4-triazole
-
Suspend the dried thiosemicarbazone intermediate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 4N NaOH, 5-10 eq) and cool the mixture in an ice bath.
-
Add hydrogen peroxide (e.g., 30% H₂O₂, 5-10 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 3-5 hours.
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., 1N HCl) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure triazole derivative.
Self-Validation: Successful cyclization is confirmed by the disappearance of the thiocarbonyl (C=S) signal in the ¹³C NMR spectrum and the appearance of a new signal for the triazole NH proton in the ¹H NMR spectrum.[1] Mass spectrometry will confirm the expected molecular weight of the final product.
Biological Significance of Derivatives
The true measure of a scaffold's utility is the biological activity of its derivatives. Molecules synthesized from this compound and structurally related compounds have shown promise in a variety of therapeutic areas.
Table 1: Summary of Biological Activities of Related Methanone Derivatives
| Derivative Class | Therapeutic Area | Specific Activity / Target | Reference |
| 1,2,4-Triazoles | Oncology | Anticancer activity | [1] |
| Substituted Benzophenones | Infectious Disease | Antifungal activity against phytopathogenic fungi | [2] |
| Pyrazine Carboxamides | Infectious Disease | Antibacterial activity against drug-resistant S. Typhi | [3] |
| Aminopyridinyl Methanones | Pain Management | Selective TRPV4 channel antagonists for treating pain | [4] |
| Brominated Benzophenones | General Health | Antioxidant and radical scavenging properties | [5] |
| Morpholine Methanones | Neuroscience | Anxiolytic-like behavior, potentially via benzodiazepine binding sites | [6] |
The data clearly indicates that the diaryl methanone core, particularly when functionalized with a bromine atom for synthetic diversification, is a privileged structure for discovering novel bioactive compounds across multiple disease areas.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations, enabling the rapid synthesis of diverse compound libraries. The demonstrated success of its derivatives in preclinical studies highlights its potential for contributing to the development of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to fully leverage this versatile scaffold in their drug discovery programs.
References
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
PubMed. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Available at: [Link]
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PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Available at: [Link]
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-
IJMRA. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
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-
RSC Publishing. Novel synthesis of heterocyclic compounds from acetylenes. Available at: [Link]
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Application Notes & Protocols: Strategic Pathways for the Synthesis of Novel Heterocyclic Compounds from (3-Bromophenyl)(4-methylphenyl)methanone
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Benzophenone Scaffold
(3-Bromophenyl)(4-methylphenyl)methanone is a readily accessible benzophenone derivative that serves as an excellent starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its chemical architecture, featuring a reactive bromo-substituent and an oxidizable methyl group, offers multiple strategic avenues for chemical modification and cyclization. This guide provides detailed protocols and the underlying scientific rationale for transforming this versatile precursor into high-value heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. The inherent value of nitrogen-containing heterocycles in pharmaceutical development is well-established, with a vast number of FDA-approved drugs featuring these core structures.[1][2][3][4][5]
This document will explore two distinct and powerful synthetic strategies:
-
Pathway A: Synthesis of Quinazolinone Derivatives. This pathway leverages the oxidation of the 4-methyl group to a carboxylic acid, followed by conversion to an anthranilic acid derivative, a key precursor for the widely recognized and pharmacologically significant quinazolinone scaffold.[6][7][8][9][10]
-
Pathway B: Synthesis of N-Aryl Triazole Derivatives via Palladium-Catalyzed Cross-Coupling. This approach utilizes the bromo-substituent for a Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for C-N bond formation, to construct a triazole-containing compound.[11][12][13][14][15]
Each section provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the necessary data presentation to guide researchers in successfully implementing these methodologies.
Pathway A: Synthesis of Quinazolinone Derivatives from this compound
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][9][10] The synthesis of these scaffolds often commences from anthranilic acid or its derivatives.[6][8][16][17][18] This section details a robust two-stage protocol to convert this compound into a valuable quinazolinone derivative.
Scientific Rationale
The synthetic strategy hinges on a logical sequence of functional group transformations. The initial step involves the oxidation of the benzylic methyl group of the starting material to a carboxylic acid. This is a crucial transformation that sets the stage for the subsequent intramolecular cyclization. The resulting carboxylic acid is then converted to an anthranilic acid derivative, which is the quintessential precursor for the construction of the quinazolinone ring system. The final cyclization is typically achieved by reacting the anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoformate, or by a two-step procedure involving acylation followed by cyclization.[17][18]
Experimental Workflow Diagram
Caption: Workflow for Quinazolinone Synthesis.
Detailed Experimental Protocols
Stage 1: Oxidation of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 36.1 mmol) and 100 mL of a 1:1 mixture of pyridine and water.
-
Reaction: Heat the mixture to reflux. Add potassium permanganate (17.1 g, 108.3 mmol) portion-wise over 1 hour.
-
Monitoring: Continue refluxing for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Combine the filtrates and acidify with concentrated hydrochloric acid until a pH of 2 is reached. The product, 3-bromo-4-(4-methylbenzoyl)benzoic acid, will precipitate out.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure product.
Stage 2: Synthesis of the Quinazolinone Derivative
This stage assumes the successful conversion of the benzoic acid derivative to the corresponding anthranilic acid derivative, a standard synthetic transformation.
-
Setup: In a 100 mL round-bottom flask, place the synthesized 2-amino-5-bromo-4-(4-methylbenzoyl)benzoic acid (5.0 g, 14.9 mmol) and formamide (50 mL).
-
Reaction: Heat the mixture at 130-140°C for 4 hours in a glycerin bath.[17]
-
Monitoring: Monitor the reaction by TLC (ethyl acetate:methanol, 9:1) until the starting material is consumed.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The crude quinazolinone derivative will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to afford the pure product.
Data Summary
| Step | Reactant | Reagents | Product | Expected Yield | Purity (by HPLC) |
| Stage 1 | This compound | KMnO₄, Pyridine/H₂O | 3-Bromo-4-(4-methylbenzoyl)benzoic acid | 70-80% | >95% |
| Stage 2 | 2-amino-5-bromo-4-(4-methylbenzoyl)benzoic acid | HCONH₂ | Novel Quinazolinone Derivative | 65-75% | >98% |
Pathway B: Synthesis of N-Aryl Triazole Derivatives via Palladium-Catalyzed Cross-Coupling
The bromo-substituent on the this compound scaffold is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[11][12][13][14][15] This allows for the direct formation of a carbon-nitrogen bond, a critical step in the synthesis of many nitrogen-containing heterocycles. This section outlines a protocol for the synthesis of a novel N-aryl triazole derivative.
Scientific Rationale
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[12][13] It involves the palladium-catalyzed coupling of an aryl halide with an amine. In this protocol, we will couple this compound with a suitable triazole. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the triazole, deprotonation by a base, and reductive elimination to yield the desired N-aryl triazole and regenerate the Pd(0) catalyst.[15] The choice of ligand is crucial for the efficiency of the reaction.[12]
Experimental Workflow Diagram
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Step-by-step guide for the laboratory synthesis of (3-Bromophenyl)(4-methylphenyl)methanone
Application Note & Protocol
Topic: Step-by-Step Guide for the Laboratory Synthesis of (3-Bromophenyl)(4-methylphenyl)methanone
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a diaryl ketone. Diaryl ketones are a prevalent structural motif in numerous biologically active compounds and are valuable intermediates in organic synthesis.[1] The primary method detailed herein is the Friedel-Crafts acylation, a robust and classical method for forming carbon-carbon bonds to an aromatic ring.[1] This guide outlines the acylation of toluene with 3-bromobenzoyl chloride using aluminum chloride as a Lewis acid catalyst. We provide detailed instructions for reaction setup, execution, workup, purification, and characterization, along with the scientific rationale behind key procedural steps. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction & Scientific Background
The synthesis of unsymmetrical diaryl ketones is a fundamental objective in modern organic chemistry due to their utility as building blocks for more complex molecules, including pharmaceuticals and materials. The Friedel-Crafts acylation, first reported in 1877, remains one of the most effective methods for this transformation. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an acylium ion, generated from an acyl chloride and a Lewis acid, acts as the electrophile that attacks an electron-rich aromatic ring.[2][3]
In this protocol, the aromatic substrate is toluene (4-methylbenzene). The methyl group is an activating, ortho-, para-director. The incoming electrophile, the 3-bromobenzoyl group, will preferentially add to the para position due to reduced steric hindrance compared to the ortho positions, making this compound the major product.[4][5] Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to generate the highly reactive acylium ion from 3-bromobenzoyl chloride.[5]
Reaction Scheme
Materials, Reagents, and Equipment
Quantitative Data Summary
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 5.49 g | 25.0 | Electrophile Precursor |
| Toluene | C₇H₈ | 92.14 | 25 mL | ~235 | Reactant & Solvent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 4.00 g | 30.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | Quenching Agent |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~30 mL | - | Neutralizing Wash |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | ~30 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |
Required Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser with drying tube (containing CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical equipment for characterization (NMR, IR, Melting Point Apparatus)
Experimental Protocol: Step-by-Step Methodology
A Note on Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Aluminum chloride reacts exothermically with water, which deactivates the catalyst and can compromise the reaction. All glassware must be thoroughly dried (e.g., oven-dried at 120°C for several hours or flame-dried under vacuum) and the reaction should be assembled and run under an inert atmosphere (e.g., nitrogen or argon) or protected by drying tubes.[2]
Part A: Reaction Setup and Execution
-
Catalyst Suspension: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a rubber septum, add anhydrous aluminum chloride (4.00 g, 30.0 mmol) under a stream of inert gas. Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Begin stirring to create a suspension. Cool the flask to 0°C using an ice-water bath.[6]
-
Acyl Chloride Addition: In a separate dry flask, dissolve 3-bromobenzoyl chloride (5.49 g, 25.0 mmol) in 25 mL of toluene and 10 mL of anhydrous DCM. Transfer this solution to a pressure-equalizing dropping funnel and place it on the central neck of the reaction flask.
-
Initiation of Reaction: Add the 3-bromobenzoyl chloride/toluene solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.[6] Maintain the temperature at 0°C during the addition to control the initial exothermic reaction. A color change to deep yellow or orange is typically observed as the acylium ion-AlCl₃ complex forms.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Part B: Work-up and Product Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 10 mL of concentrated hydrochloric acid. This step is highly exothermic and will produce HCl gas; it must be performed in a well-ventilated fume hood. The acid hydrolyzes the aluminum chloride and breaks up the ketone-catalyst complex.[7]
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Add an additional 20 mL of DCM to rinse the reaction flask and add this to the funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer two more times with 20 mL portions of DCM.[8]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of deionized water.
-
30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
30 mL of brine (to remove excess water).[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oily or semi-solid residue.
Part C: Purification
-
Recrystallization: The most common method for purifying solid diaryl ketones is recrystallization.[8] Dissolve the crude product in a minimum amount of hot ethanol (95%). If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities. Dry the purified crystals under vacuum to yield this compound as a solid.
Workflow Visualization
The following diagram illustrates the complete synthesis workflow from setup to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
3-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride (anhydrous): Highly reactive with water. The dust is corrosive to the respiratory tract. Handle quickly in a dry environment or glovebox.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a well-ventilated fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
The quenching step is highly exothermic and releases acidic HCl gas. Perform this step slowly in a fume hood with the sash lowered.
References
-
Guangzhou Weibo Technology Co., Ltd. 1711-09-7,3-溴苯甲酰氯. [Link]
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-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
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-
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Application Note & Protocols: Derivatization of (3-Bromophenyl)(4-methylphenyl)methanone for Biological Screening
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of (3-Bromophenyl)(4-methylphenyl)methanone, a versatile building block for creating diverse chemical libraries for biological screening. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki, Buchwald-Hartwig, and Sonogashira couplings—leveraging the reactive aryl bromide "handle." The rationale behind each experimental choice is discussed, and a workflow for subsequent biological evaluation is proposed, empowering researchers in drug discovery to efficiently explore the chemical space around this promising core.
Introduction & Rationale
The diaryl ketone motif is a cornerstone of numerous pharmacologically active compounds.[1][2] The specific scaffold, this compound, offers an ideal starting point for library synthesis due to two key features:
-
The Benzophenone Core: This structure is known to interact with various biological targets. Its derivatives have been identified as, for example, potent non-nucleoside HIV-1 reverse transcriptase inhibitors and cytotoxic agents against various cancer cell lines.[5][6][7]
-
The Meta-Bromine Substituent: The bromine atom at the 3-position serves as a highly versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of diverse functional groups. While the electron-withdrawing nature of the benzoyl group provides moderate activation of the carbon-bromine bond, its meta-position minimizes steric hindrance, making it an excellent substrate for catalysis.[8][9]
This guide focuses on exploiting this reactivity to generate a library of novel analogues for subsequent biological screening.
Synthesis of the Core Scaffold
The starting material, this compound, can be reliably synthesized via a Friedel-Crafts acylation reaction.
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM).
-
Acyl Chloride Formation: In a separate flask, add 3-bromobenzoyl chloride (1.0 equivalent) to dry DCM.
-
Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Slowly add the 3-bromobenzoyl chloride solution dropwise over 20 minutes.
-
Substrate Addition: Add toluene (p-xylene, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice with concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the title compound as a white to off-white solid.
Library Generation via Palladium-Catalyzed Cross-Coupling
The C-Br bond is the key reaction site for diversification. The following protocols detail three robust and versatile cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[10][11] This allows for the introduction of a vast array of substituted aryl and heteroaryl moieties.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents: To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 6-12 hours with vigorous stirring. Monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (silica gel) to obtain the coupled product.
Causality & Insights: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[10][11] The choice of catalyst and solvent can be critical; for less reactive boronic acids, using a more active catalyst like Pd(dppf)Cl₂ may be beneficial.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the synthesis of arylamines, a common motif in bioactive molecules, by coupling the aryl bromide with a primary or secondary amine.[12][13][14]
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
Reagents: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a phosphine ligand (e.g., XPhos or RuPhos, 1.5-2.0 times the Pd amount), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C for 8-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by column chromatography.
Causality & Insights: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, facilitating its coordination to the palladium center.[14] The choice of phosphine ligand is critical; bulky, electron-rich ligands promote the rate-limiting reductive elimination step, leading to higher yields.[14][15]
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a linear and rigid linker that can be used to probe deeper pockets in biological targets or as a handle for further chemistry (e.g., "click" reactions).[16][17]
Protocol 3.3: General Procedure for Sonogashira Coupling
-
Reagents: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.).
-
Solvent & Base: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.
-
Substrate Addition: Add the terminal alkyne (1.1-1.3 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).
-
Workup: Remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
Causality & Insights: This reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the coupling, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species in the transmetalation step.[18] Running the reaction under copper-free conditions is possible but may require different ligands and conditions to prevent the undesired homocoupling of the alkyne (Glaser coupling).[16]
Data Presentation & Characterization
Systematic characterization is essential to confirm the identity and purity of each new derivative. A structured table should be used to log the data for the synthesized library.
| Compound ID | R-Group | Reaction Type | Yield (%) | ¹H NMR | LC-MS (m/z) |
| LIB-001 | Phenyl | Suzuki | e.g., 85% | Conforms | Conforms |
| LIB-002 | 4-Pyridyl | Suzuki | e.g., 78% | Conforms | Conforms |
| LIB-003 | Morpholino | Buchwald | e.g., 65% | Conforms | Conforms |
| LIB-004 | Phenylacetylenyl | Sonogashira | e.g., 91% | Conforms | Conforms |
| ...etc. |
Visualized Workflows
Chemical Derivatization Workflow
The overall synthetic strategy can be visualized as a divergent approach from a central building block.
Caption: Divergent synthesis workflow for library generation.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify and validate hits from the synthesized library.
Caption: Tiered workflow for biological screening and hit validation.
Biological Screening Strategy
Given the broad range of activities reported for benzophenones, a multi-pronged screening approach is advisable.[1][4][7]
6.1. Primary Screening: Phenotypic Assays A cost-effective initial screen involves assessing the general bioactivity of the library.
-
Anticancer: An MTT or similar cell viability assay against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) can identify compounds with cytotoxic or anti-proliferative effects.[6][19]
-
Antimicrobial: Broth microdilution assays against representative bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains can uncover antimicrobial potential.
6.2. Secondary Screening: Target-Based Assays For hits identified in the primary screen, more specific assays are required to elucidate the mechanism of action.
-
Kinase Profiling: Many anticancer drugs target protein kinases. Screening active compounds against a panel of relevant kinases can identify specific targets.
-
Enzyme Inhibition Assays: If the library was designed with a specific enzyme family in mind (e.g., reverse transcriptase), direct enzymatic assays should be employed.[5]
-
Live-Cell Assays: Modern live-cell assays can provide valuable data on how a compound behaves in a biological context, assessing target engagement, permeability, and toxicity simultaneously.[20]
These in vitro assays provide a rapid and reproducible pipeline for evaluating small molecules before committing to more resource-intensive in vivo studies.[21][22]
Conclusion
The this compound scaffold is a superb starting point for the development of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its derivatization. By combining this synthetic strategy with a tiered biological screening cascade, researchers can efficiently navigate the drug discovery process, from initial library synthesis to the identification and validation of promising new bioactive compounds.
References
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Jain, S. K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Jain, S. K., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. National Institutes of Health. [Link]
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Jain, S. K., et al. (2019). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. [Link]
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Wang, Z., et al. (2011). Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. [Link]
-
Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
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Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Wang, G.-C., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. RSC Publishing. [Link]
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Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Springer Nature. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Various Authors. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
El-Sayed, R., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]
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Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Lomenick, B., et al. (2017). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. [Link]
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Insilico Medicine. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
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Chem Help ASAP. (2023). screening drug space for biological activity. YouTube. [Link]
-
Reintjes, K., et al. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Application Notes & Protocols: Catalytic Applications of Metal Complexes Derived from (3-Bromophenyl)(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Benzophenones in Homogeneous Catalysis
Benzophenones and their derivatives represent a privileged scaffold in organic chemistry, not only as key structural motifs in medicinal chemistry but also as versatile ligands for transition metal catalysis. The electronic and steric properties of the benzophenone core can be finely tuned through substitution on its phenyl rings, allowing for the rational design of metal complexes with specific catalytic activities. The carbonyl group and the aromatic rings can act as coordination sites, and the presence of functional handles, such as the bromine atom in (3-Bromophenyl)(4-methylphenyl)methanone, opens up avenues for the synthesis of well-defined pre-catalysts or for post-complexation modification.
This guide provides an in-depth exploration of the synthesis of metal complexes derived from this compound and their potential applications in catalysis. We will focus on palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures, and also explore the potential for copper-catalyzed oxidation reactions. The protocols provided herein are based on established methodologies for structurally analogous compounds and are intended to serve as a comprehensive starting point for researchers.
Part 1: Synthesis of the Ligand and its Metal Complexes
The journey into the catalytic applications of this compound begins with its synthesis and subsequent complexation with catalytically active metals.
Synthesis of this compound
A common and effective method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. In this proposed protocol, 4-methylbenzoyl chloride is reacted with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension. After 15 minutes, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Synthesis of a Palladium(II) Complex
Palladium complexes are workhorses in cross-coupling chemistry. Here, we propose the synthesis of a palladium(II) complex where the benzophenone derivative acts as a ligand. The coordination is expected to occur through the carbonyl oxygen and potentially through a C-H activation or interaction with the bromine atom, leading to a stable pre-catalyst.
Experimental Protocol: Synthesis of a Palladium(II) Complex
-
Reaction Setup: In a Schlenk tube under an inert nitrogen atmosphere, combine this compound (2.0 equivalents) and palladium(II) acetate (1.0 equivalent).
-
Solvent Addition: Add anhydrous and degassed toluene to the Schlenk tube.
-
Reaction: Heat the reaction mixture at 80-100 °C for 24 hours. The formation of the complex may be indicated by a color change.
-
Isolation: After cooling to room temperature, the resulting palladium complex may precipitate. If so, collect the solid by filtration, wash with cold hexane, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding an anti-solvent like hexane.
-
Characterization: The structure of the resulting complex should be confirmed by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the ligand and its palladium complex.
Part 2: Catalytic Applications
The true value of these metal complexes lies in their catalytic activity. The following sections detail protocols for key organic transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals.[1][2] The palladium complex of this compound is expected to be an effective pre-catalyst for this transformation.
Conceptual Basis: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The benzophenone-derived ligand can stabilize the palladium center throughout this cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add the synthesized palladium(II) complex (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Stir the reaction mixture and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | 1-5 mol% | To ensure efficient catalytic turnover. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | To facilitate the transmetalation step. |
| Solvent | Toluene/Ethanol/Water | A biphasic system often enhances reaction rates. |
| Temperature | 80-110 °C | To provide sufficient energy for the catalytic cycle. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the formation of substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3]
Conceptual Basis: The mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base.[4]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and a base such as triethylamine or potassium carbonate (1.2-2.0 equivalents).
-
Catalyst Addition: Add the synthesized palladium(II) complex (1-5 mol%).
-
Solvent Addition: Add a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | 1-5 mol% | To facilitate the C-C bond formation. |
| Base | Triethylamine, K₂CO₃ | To neutralize the generated HX and regenerate the catalyst. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction. |
Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are known to catalyze a variety of oxidation reactions, often using molecular oxygen from the air as the terminal oxidant, making them attractive for green chemistry applications.[5][6] A copper(II) complex of this compound could potentially catalyze the aerobic oxidation of primary alcohols to aldehydes.
Conceptual Basis: The mechanism of copper-catalyzed alcohol oxidation can vary but often involves the formation of a copper-alkoxide intermediate. Subsequent steps can involve a two-electron oxidation of the alcohol to the aldehyde, with the copper center being reduced. The reduced copper is then re-oxidized by molecular oxygen to complete the catalytic cycle.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
-
Catalyst Synthesis: A copper(II) complex can be synthesized by reacting this compound with a copper(II) salt, such as copper(II) chloride, in a suitable solvent like ethanol or acetonitrile.
-
Reaction Setup: To a round-bottom flask, add the copper(II) complex (1-10 mol%), the alcohol substrate (e.g., benzyl alcohol, 1.0 equivalent), and a suitable solvent (e.g., toluene or acetonitrile).
-
Reaction: Stir the reaction mixture vigorously under an atmosphere of air or oxygen (a balloon is often sufficient) at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitoring: Follow the disappearance of the starting material and the formation of the aldehyde product by TLC or GC.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the catalyst (if heterogeneous) or proceed directly to purification.
-
Purification: Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography.
| Parameter | Condition | Rationale |
| Copper Catalyst | 1-10 mol% | To achieve a reasonable reaction rate. |
| Oxidant | Air or O₂ | A green and readily available oxidant. |
| Solvent | Toluene, Acetonitrile | Solvents that are relatively inert to oxidation. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Conclusion
The metal complexes derived from this compound hold significant promise as versatile catalysts in organic synthesis. The protocols detailed in this guide for palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions provide a solid foundation for researchers to explore the catalytic potential of this ligand system. The tunability of the benzophenone scaffold suggests that further modifications could lead to the development of even more active and selective catalysts for a wide range of chemical transformations, with significant implications for the pharmaceutical and fine chemical industries.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. BenchChem.
-
CORE. (n.d.). Copper Catalysts for Alcohol Oxidation. Retrieved from [Link]
-
University of Nairobi. (n.d.). Synthesis, Characterization and Application of Novel Palladium Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved from [Link]
-
Shodhganga. (n.d.). A Study on Some Cu(II)-Phenanthroline Complexes and CuO-based Nanocatalysts for Alcohol Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]
- Elsevier. (2000). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF PALLADIUM(II) COMPLEX WITH (L)-3-ACETYL-5-BENZYL-1-PHENYL-4,5. Tetrahedron, 56(21), 3467-3472.
-
American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2019). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ligand and Palladium(II) complex. Retrieved from [Link]
-
Lirias. (n.d.). Steric effects of homogeneous CuCl2/solvent system for photocatalytic selective oxidation of benzyl alcohol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]
-
IJCPS. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Retrieved from [Link]
- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2207.
-
National Institutes of Health. (n.d.). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of (3-Bromophenyl)(4-methylphenyl)methanone
An essential component of many research and development pipelines is the dependable synthesis of diaryl ketones. The Friedel-Crafts acylation, a cornerstone of organic chemistry, is the principal method for creating (3-Bromophenyl)(4-methylphenyl)methanone. However, researchers frequently run into problems that result in low yields, which slows down the rate of discovery.
This technical support center was created to help scientists, researchers, and other professionals in the field of drug development overcome typical obstacles encountered during the synthesis of this compound. This guide offers practical, experience-based solutions to optimize your reaction conditions and improve yields by addressing specific experimental issues in a question-and-answer format.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific, common problems encountered during the synthesis. Each question is designed to reflect a real-world experimental challenge, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low or non-existent. What are the most critical initial checks?
A1: Consistently poor or zero yield in a Friedel-Crafts acylation almost always points to fundamental issues with the reagents or the reaction environment. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the most sensitive component.
Core Causality: The catalyst, AlCl₃, is extremely hygroscopic. It reacts violently with water to form aluminum hydroxide and hydrochloric acid, which deactivates the catalyst and prevents the formation of the essential acylium ion electrophile.[1][2] Anhydrous conditions are therefore not just recommended; they are mandatory for success.
Troubleshooting Protocol:
-
Verify Catalyst Activity: Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the catalyst may be partially hydrolyzed. A simple visual check can be informative: active AlCl₃ is a fine, white to pale yellow powder. Clumped, grayish, or sticky powder is a sign of deactivation.
-
Ensure Anhydrous Reagents and Solvents:
-
Solvent: Use a freshly distilled, anhydrous-grade solvent (e.g., dichloromethane, 1,2-dichloroethane). Solvents should be stored over molecular sieves.
-
Starting Materials: Ensure both toluene and 3-bromobenzoyl chloride are free of water. While commercial grades are often sufficient, distilling them may be necessary for problematic reactions.
-
-
Proper Glassware Preparation: All glassware (reaction flask, addition funnel, condenser) must be rigorously dried. The most reliable method is to oven-dry the glassware at >120°C for several hours and allow it to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Assembling the apparatus while still warm and under a positive pressure of an inert gas (Nitrogen or Argon) is best practice.
Troubleshooting Flowchart: Initial Checks
Caption: A logical workflow for initial troubleshooting steps.
Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still poor. Could the catalyst stoichiometry be the issue?
A2: Yes, this is a highly probable cause. Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst.[3][4] This is a critical distinction from Friedel-Crafts alkylation, where the catalyst is truly catalytic.
Core Causality: The product of the reaction, the diaryl ketone (this compound), is a Lewis base. The carbonyl oxygen has lone pairs of electrons that form a stable complex with the strong Lewis acid, AlCl₃.[2][3] This complexation deactivates both the product (preventing further acylation) and the catalyst.[4] Because one equivalent of AlCl₃ is sequestered by the product, at least one equivalent relative to the limiting reagent is required for the reaction to proceed to completion.
Stoichiometry Optimization:
| Reagent | Molar Ratio (vs. Limiting Reagent) | Rationale |
| 3-Bromobenzoyl Chloride | 1.0 (Limiting Reagent) | The electrophile precursor. |
| Toluene | 1.5 - 3.0 | Often used in excess as it can also serve as the solvent. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 | A slight excess ensures that enough free catalyst is present to activate the acyl chloride after accounting for complexation with the ketone product. |
Experimental Protocol: To test this, run the reaction with 1.1 to 1.2 molar equivalents of AlCl₃ relative to the 3-bromobenzoyl chloride. Ensure the AlCl₃ is added to the solvent before the other reagents and that the subsequent additions are done at a controlled temperature.
Q3: How does reaction temperature affect the yield and selectivity of the synthesis?
A3: Temperature is a critical parameter that controls both the reaction rate and the regioselectivity (the ratio of ortho to para isomers). The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.[1]
Core Causality:
-
Low Temperatures (0-5°C): At these temperatures, the reaction rate is slower, but it often leads to higher selectivity for the desired para product. The formation of the para isomer is sterically favored, and lower temperatures provide a greater energy difference between the transition states leading to the para (less hindered) and ortho (more hindered) products.
-
Room Temperature: A common compromise, often giving good yields within a reasonable timeframe.
-
Elevated Temperatures (>40°C): While increasing the temperature will speed up the reaction, it can lead to several problems:
-
Decreased Selectivity: At higher temperatures, there is enough energy to overcome the steric hindrance of the ortho position, leading to a mixture of isomers that can be difficult to separate.
-
Side Reactions: Decomposition of the acyl chloride or the product can occur.
-
Deacylation: The reverse reaction can become significant at higher temperatures, reducing the overall yield.[1]
-
Recommended Temperature Profile:
-
Cool the suspension of AlCl₃ in the solvent to 0°C using an ice bath.[5]
-
Slowly add the 3-bromobenzoyl chloride, maintaining the temperature between 0-5°C to form the acylium ion complex.
-
Add the toluene dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.[5]
Q4: I'm observing multiple spots on my TLC plate post-reaction. What are the likely byproducts and how can I minimize them?
A4: The most common "byproduct" in this specific reaction is the undesired regioisomer. The methyl group on toluene is an ortho, para-directing group. Therefore, the acylation can occur at either the ortho or the para position relative to the methyl group.
Core Causality:
-
(2-Bromophenyl)(4-methylphenyl)methanone (ortho isomer): This isomer is formed when the electrophilic attack occurs at the position adjacent to the methyl group. This is sterically hindered and is generally the minor product.[6]
-
This compound (para isomer): This is the desired, major product due to the less sterically crowded reaction site.[6]
Minimization and Purification Strategy:
-
Minimize Formation: As discussed in Q3, lower reaction temperatures (0-5°C) will significantly favor the formation of the para isomer.
-
Purification: The two isomers will have slightly different polarities.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) will typically allow for the separation of the para and ortho products.
-
Recrystallization: If the isomeric ratio is highly skewed towards the para product, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be an effective way to purify the major isomer, as the minor ortho isomer may remain in the mother liquor.[7]
-
Reaction Mechanism and Isomer Formation
Caption: Formation of the acylium ion and subsequent attack on toluene leading to ortho and para isomers.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the para-isomer the major product in the acylation of toluene? The reaction is an electrophilic aromatic substitution. The methyl group on toluene is an activating, ortho, para-directing group. While both positions are electronically activated, the para position is significantly less sterically hindered than the two ortho positions. The bulky acylium ion electrophile can approach the para position more easily, leading to a lower activation energy for that pathway, making it the kinetic and thermodynamic product under most conditions.[8]
FAQ 2: Can I use a different Lewis acid catalyst besides AlCl₃? Yes, other Lewis acids can be used, although AlCl₃ is the most common and cost-effective. Alternatives include FeCl₃, BF₃, and ZnCl₂.[9] However, their reactivity is generally lower than AlCl₃, and they may require higher temperatures or longer reaction times, which could negatively impact selectivity. For some activated substrates, greener alternatives like solid acid catalysts (e.g., zeolites) or strong Brønsted acids have been explored to avoid the use of stoichiometric, moisture-sensitive Lewis acids.[3][4]
FAQ 3: Are there alternative, higher-yielding synthetic routes to this compound? While Friedel-Crafts acylation is the most direct route, other methods exist, though they are often more complex:
-
Oxidation of the corresponding diphenylmethane: If (3-bromophenyl)(4-methylphenyl)methane were available, it could be oxidized to the ketone. This is a two-step process involving a Friedel-Crafts alkylation followed by oxidation.
-
Organometallic Cross-Coupling: A modern approach could involve a palladium-catalyzed carbonylative cross-coupling reaction between an aryl halide (e.g., 4-iodotoluene) and an organometallic reagent derived from 3-bromobenzene, using carbon monoxide as the carbonyl source. These methods offer high yields but require more expensive catalysts and reagents.[10]
References
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020). can anyone please tell me if toluene undergoes a friedel-crafts acylation?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Diarylketone Synthesis
Welcome to the technical support guide for Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize the synthesis of diarylketones. This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab.
Core Concepts: The "Why" Behind the Reaction
Before diving into troubleshooting, it's crucial to understand the reaction's core mechanism. Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) where an acyl group is attached to an aromatic ring.[1] The reaction is typically mediated by a Lewis acid catalyst, like aluminum trichloride (AlCl₃), which generates a highly reactive acylium ion electrophile from an acyl chloride or anhydride.[2][3] This electrophile is then attacked by the electron-rich aromatic ring.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
This is the most frequent issue. A systematic approach is key to identifying the root cause.
Q1: I've set up the reaction, but I'm getting a very low yield or only recovering starting material. What are the most common culprits?
Several factors can lead to low conversion. The most common are related to the catalyst, the substrate, or the reaction conditions.[4]
1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
- Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle the Lewis acid quickly in a dry environment (e.g., a glove box or under a nitrogen blanket).
2. Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (or even an excess) of the Lewis acid. This is because the product, a diarylketone, is a Lewis base and forms a stable complex with the catalyst, effectively taking it out of the reaction cycle.[5][6]
- Solution: Use at least 1.0 equivalent of the Lewis acid per mole of the acylating agent. For substrates containing other Lewis basic sites (e.g., ethers), additional catalyst may be required.
3. Deactivated Aromatic Ring: The reaction is an electrophilic substitution, so it fails with aromatic rings that have strongly electron-withdrawing (deactivating) groups.[4][7]
- Common Deactivating Groups: -NO₂, -NR₃⁺, -CF₃, -CN, -SO₃H, -COR.
- Solution: If your substrate is deactivated, a classic Friedel-Crafts is unlikely to work. You may need to consider alternative synthetic routes, such as a palladium-catalyzed cross-coupling of an aryl boronic acid with an acyl chloride.[8]
4. Sub-optimal Temperature: While many reactions work at room temperature, some require heating to overcome the activation energy. Conversely, high temperatures can promote side reactions and decomposition.[4]
- Solution: Start the reaction at 0 °C, especially during the addition of reagents, as the reaction is often exothermic.[9] Then, allow it to warm to room temperature. If no conversion is observed, gradually heat the reaction (e.g., to 40-80 °C) while monitoring by TLC or LC-MS.
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Start -> Check_Anhydrous;
Check_Anhydrous -> Action_Dry [label="No"];
Action_Dry -> Check_Catalyst_Stoich;
Check_Anhydrous -> Check_Catalyst_Stoich [label="Yes"];
Check_Catalyst_Stoich -> Action_Increase_Cat [label="No"];
Action_Increase_Cat -> Check_Substrate;
Check_Catalyst_Stoich -> Check_Substrate [label="Yes"];
Check_Substrate -> Action_Alternative_Route [label="No (Deactivated)"];
Check_Substrate -> Check_Temp [label="Yes"];
Check_Temp -> Action_Optimize_Temp [label="No"];
Action_Optimize_Temp -> Success;
Check_Temp -> Success [label="Yes"];
}
Section 2: Side Reactions and Selectivity Issues
Q2: My reaction is working, but I'm getting a mixture of products. What's causing this?
This typically points to issues with regioselectivity or polyacylation.
1. Regioselectivity: The position of acylation is governed by the existing substituents on the aromatic ring. Electron-donating groups (EDGs) direct ortho and para, while electron-withdrawing groups (EWGs) direct meta.[10]
- The Problem: You may be getting a mixture of ortho and para isomers. The para product is often favored due to reduced steric hindrance.[4]
- Optimization:
- Solvent Choice: Solvent polarity can influence the ortho/para ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane may favor one isomer, while polar solvents like nitrobenzene can favor the other, often the thermodynamically more stable product.[11][12]
- Temperature: Lower temperatures can sometimes increase selectivity.
2. Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is rare. The acyl group product is an EWG that deactivates the ring, making a second acylation much less favorable.[2][6]
- The Exception: If your starting material is highly activated (e.g., contains a strong EDG like -OH, -OR, or -NH₂), polyacylation can sometimes occur.[4]
- Solution: Use a milder catalyst or lower the reaction temperature. For very active substrates like phenols or anilines, protecting the activating group is often the best strategy.[12]
| Substituent Group | Type | Directing Effect |
| -OCH₃, -OH, -NH₂ | Strong Activator | Ortho, Para |
| -CH₃, -R (Alkyl) | Weak Activator | Ortho, Para |
| -F, -Cl, -Br, -I | Weak Deactivator | Ortho, Para |
| -C=O, -NO₂, -CN | Strong Deactivator | Meta |
Q3: Can I use substrates with amine (-NH₂) or hydroxyl (-OH) groups?
Directly, no. These functional groups are Lewis bases and will react with the Lewis acid catalyst.[13]
-
An amine's lone pair will coordinate with AlCl₃, forming a strongly deactivating ammonium salt (-NR₃⁺), which shuts down the reaction.[14]
-
A hydroxyl group can coordinate with the catalyst and may also undergo O-acylation to form a phenyl ester, competing with the desired C-acylation.[4][12]
The Solution: Protection Chemistry You must protect these functional groups before performing the acylation.
-
Amines: Protect as an amide (e.g., using acetyl chloride). The amide is still an ortho, para-director but is less activating and won't react with the catalyst.
-
Phenols: Protect the hydroxyl group as an ester or an ether. The protecting group can be removed in a subsequent step after the acylation is complete.[12]
Section 3: Catalyst and Solvent Selection
Q4: AlCl₃ is difficult to handle. Are there greener or milder alternatives?
Yes, the drawbacks of AlCl₃ (hygroscopic, corrosive, generates acidic waste) have driven the development of alternatives.[15]
1. Metal Triflates (M(OTf)ₙ): Catalysts like Sc(OTf)₃, Bi(OTf)₃, or Cu(OTf)₂ are often more water-tolerant, can be used in catalytic amounts for activated substrates, and are recyclable.[15]
2. Solid Acid Catalysts: Zeolites and cation-exchanged clays (e.g., Fe³⁺-montmorillonite) offer advantages in terms of handling, recyclability, and reduced waste streams.[16][17] They are particularly well-suited for industrial-scale synthesis.
3. Brønsted Acids: Strong Brønsted acids like triflic acid (TfOH) or methanesulfonic acid can promote acylation, sometimes without any metal catalyst, especially when using carboxylic acids as the acylating agent.[18][19]
| Catalyst Type | Example(s) | Key Advantages | Considerations |
| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low cost | Moisture sensitive, stoichiometric amounts needed, corrosive waste.[15] |
| Metal Triflates | Sc(OTf)₃, Cu(OTf)₂ | Water-tolerant, often catalytic, recyclable.[15] | Higher cost, may be less reactive for deactivated arenes. |
| Solid Acids | Zeolites, Clays | Recyclable, easy to handle, environmentally benign.[16] | May require higher temperatures, potential for lower activity. |
| Strong Brønsted Acids | TfOH, PPA | Metal-free, can use carboxylic acids directly.[19] | Requires strongly acidic conditions, can be corrosive. |
Q5: How does my choice of solvent affect the reaction?
The solvent can influence reaction rate, solubility of intermediates, and even regioselectivity.
-
Non-polar Solvents (Dichloromethane, 1,2-Dichloroethane, Carbon Disulfide): These are common choices as they are relatively inert and do not compete with the reagents for the catalyst. Dichloromethane is excellent for reactions at or below room temperature.[12]
-
Polar, Aprotic Solvents (Nitrobenzene, Nitromethane): These can dissolve the intermediate complexes better, which can be beneficial.[11] However, nitrobenzene is a deactivating solvent and can sometimes participate as a substrate if conditions are harsh. Its primary use is when specific regioselectivity is desired, as it can favor the formation of the thermodynamic product.[11][20]
-
Solvent-Free Conditions: For some solid-supported catalysts, reactions can be run neat (solvent-free), which is a greener approach.[21]
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of 4-methoxyacetophenone and is a representative example. Always perform a risk assessment before starting any chemical reaction.
Reagents & Equipment:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Addition funnel.
Procedure:
-
Setup: Assemble the dry glassware under a nitrogen atmosphere. To the flask, add anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a stirrable slurry. Cool the flask to 0 °C in an ice-water bath.[22]
-
Acylium Ion Formation: Dissolve acetyl chloride (1.05 equivalents) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.[22]
-
Aromatic Addition: After the addition is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, so control the addition rate to keep the internal temperature below 10 °C.[9]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up (Quenching): Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[22] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The purpose of the acid is to decompose the aluminum-ketone complex.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[22]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[22]
-
Purification: The crude diarylketone can be purified by recrystallization or column chromatography.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Diarylketones Catalyzed by FeCl3-Doped Bentonite. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]
-
Saskia, O. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2024). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Scientific & Academic Publishing. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. alexandonian.com [alexandonian.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 21. researchgate.net [researchgate.net]
- 22. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of (3-Bromophenyl)(4-methylphenyl)methanone
Welcome to the dedicated technical support guide for the purification of (3-Bromophenyl)(4-methylphenyl)methanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a diaryl ketone commonly synthesized via Friedel-Crafts acylation, its purification is often non-trivial due to the potential for closely-related impurities.
This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format. We will explore the underlying chemical principles for each purification step, empowering you to not only solve immediate issues but also to adapt and optimize these methods for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers working with this compound and similar compounds.
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a white to off-white or light yellow crystalline solid or powder. While a specific melting point for this exact compound is not widely published, closely related analogs such as 3-Bromobenzophenone exhibit a melting point in the range of 75-79°C. A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: I've just completed a Friedel-Crafts acylation to synthesize this compound. What are the most likely impurities I should expect?
The Friedel-Crafts acylation, while powerful, is known for generating specific types of byproducts.[1][2] Understanding these will guide your purification strategy:
-
Isomeric Products: The acylation of toluene can result in substitution at the ortho or para positions. While the para product, (4-methylphenyl)acylium ion, is sterically favored, some amount of the ortho isomer, (2-methylphenyl)(3-bromophenyl)methanone, may be formed. These isomers often have very similar polarities, making them challenging to separate.
-
Polysubstituted Products: Although the acyl group deactivates the aromatic ring to further acylation, under harsh conditions or with incorrect stoichiometry, a second acylation can occur.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual toluene, 3-bromobenzoyl chloride, or 3-bromobenzoic acid (if the acyl chloride hydrolyzed).
-
Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) must be completely quenched and removed during the aqueous workup. Incomplete removal can lead to product degradation or contamination.[3]
Q3: Which purification technique should I try first: recrystallization or column chromatography?
For crude material obtained after a typical reaction workup, recrystallization is often the most efficient first-line purification method , especially for larger quantities. It is less labor-intensive and uses less solvent than chromatography. If your crude product is a solid and you can find a suitable solvent system, recrystallization can rapidly remove a significant amount of impurities.
Column chromatography should be your method of choice when:
-
Recrystallization fails to remove closely-related impurities (like isomers).
-
The crude product is an oil that will not solidify.
-
You need to achieve very high purity (>99%) for analytical standards or sensitive downstream applications.
Q4: How can I effectively assess the purity of my final product?
A combination of techniques is always recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A pure compound should ideally show a single spot.
-
Melting Point Analysis: As mentioned, a sharp and accurate melting point is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should show the expected signals for the desired product with correct integrations and no significant peaks attributable to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can provide a quantitative purity value (e.g., area percent) and help identify the mass of any minor impurities.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My crude product is an oil and won't solidify.
-
Probable Cause: This is a common issue and can be caused by the presence of residual solvent or a high concentration of impurities that are depressing the freezing point of your compound.
-
Solution Workflow:
-
Ensure Complete Solvent Removal: Place the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove any remaining volatile solvents from the workup (like dichloromethane or ethyl acetate).
-
Trituration: Try adding a non-polar solvent in which your product is poorly soluble, such as hexanes or petroleum ether. Stir or sonicate the mixture vigorously. This can often "crash out" the product as a solid by washing away the oily impurities.
-
"Seed" the Oil: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This can induce crystallization. Scratching the inside of the flask with a glass rod at the oil's surface can also sometimes initiate crystallization.
-
Proceed to Chromatography: If the oil persists, it is best to purify it directly using silica gel chromatography.
-
Problem: I'm getting a very low yield after recrystallization.
-
Probable Cause: The most likely reason is that your compound has significant solubility in the recrystallization solvent even at low temperatures, or you used too much solvent.
-
Solution Workflow:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using a large excess of solvent is a very common mistake that leads to low recovery.
-
Cooling Protocol: Allow the solution to cool slowly to room temperature first. Rapid cooling by plunging the hot flask directly into an ice bath can cause the product to precipitate out as a fine powder, trapping impurities. Once at room temperature, then place it in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: If you suspect significant product loss, concentrate the filtrate (the "mother liquor") by about half and cool it again to try and recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Problem: I see two or more very close spots on TLC, and they co-elute during column chromatography.
-
Probable Cause: You are likely dealing with structural isomers (e.g., ortho vs. para acylation products) which have very similar polarities.
-
Solution Workflow:
-
Optimize Chromatography Conditions:
-
Change the Eluent System: The key to separating compounds with similar Rf values is to change the selectivity of the chromatography system. If a standard ethyl acetate/hexanes system is not working, try a different solvent mixture. A common strategy is to use a solvent system with a different type of polarity. For example, try a mixture of dichloromethane and hexanes.
-
Use a High-Performance Column: Employing a column packed with smaller silica gel particles (e.g., 230-400 mesh) can provide better resolution.
-
Run a Shallow Gradient: If using automated flash chromatography, a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) can improve separation.
-
-
Consider Preparative HPLC: For very difficult separations, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although this is typically reserved for small-scale, high-purity needs.
-
Part 3: Detailed Protocols & Data
This section provides standardized, step-by-step protocols that serve as an excellent starting point for your purification efforts.
Protocol 1: Recrystallization
This protocol is based on methods for purifying substituted benzophenones and is a robust starting point.
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a few drops of different solvents (see Table 1) to each tube at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the solid when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will show significant crystal formation upon cooling.
-
-
Bulk Recrystallization:
-
Place your crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) to a separate flask and heat it to boiling.
-
Add the hot solvent to the flask containing your crude product in small portions with swirling until the solid is just dissolved.
-
Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the surface.
-
Dry the crystals under vacuum to a constant weight.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale & Comments |
|---|---|---|
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good starting point for moderately polar compounds like benzophenones.[5] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Good for non-polar compounds. Can be used as an "anti-solvent" in a two-solvent system. |
| Esters | Ethyl Acetate | A more polar solvent; may be too good at dissolving the compound at room temperature. |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexanes | Used when no single solvent is ideal. Dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then heat to clarify and cool.[6] |
Protocol 2: Silica Gel Column Chromatography
This protocol is adapted from general procedures for purifying ketones and aromatic compounds.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber with a trial eluent system (see Table 2). A good system will give your product an Rf value of ~0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into your chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture if running a gradient.
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Table 2: Recommended Eluent Systems for Column Chromatography | Eluent System (v/v) | Polarity | Recommended For | Comments | | :--- | :--- | :--- | :--- | | 5-20% Ethyl Acetate in Hexanes | Low to Medium | A standard, go-to system for many organic compounds.[7] Start with 5% and increase polarity as needed. | | 5-15% Dichloromethane in Hexanes | Low | Good for separating less polar compounds. Can provide different selectivity compared to ethyl acetate. | | 100% Dichloromethane | Medium | Useful if the compound is not very soluble in hexanes. | | 1-2% Methanol in Dichloromethane | Medium-High | For compounds that are too polar to move effectively in other systems. Use methanol sparingly as it can affect the silica gel.[7] |
Part 4: Workflow Visualization
To assist in selecting the appropriate purification strategy, the following decision tree can be used.
Sources
Identifying and minimizing byproducts in (3-Bromophenyl)(4-methylphenyl)methanone synthesis
Welcome to the dedicated technical support guide for the synthesis of (3-Bromophenyl)(4-methylphenyl)methanone. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key benzophenone intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and validated experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Friedel-Crafts acylation synthesis of this compound?
The primary synthesis route to this compound is the Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride. While generally efficient, several byproducts can arise, complicating purification and reducing overall yield. The most prevalent byproducts are isomers of the desired product and poly-acylated species.
-
Isomeric Byproducts: The main isomeric byproducts are (2-bromophenyl)(4-methylphenyl)methanone and (4-bromophenyl)(4-methylphenyl)methanone. Their formation is typically due to the presence of 2-bromobenzoyl chloride and 4-bromobenzoyl chloride impurities in the starting material.
-
Poly-acylated Byproducts: Under certain conditions, a second acylation of the toluene ring can occur, leading to the formation of di-acylated products. The electron-donating nature of the methyl group on the toluene ring can activate it towards further electrophilic substitution.
-
Unreacted Starting Materials: Residual 3-bromobenzoyl chloride and toluene may also be present in the crude product mixture.
A summary of common byproducts and their sources is presented below:
| Byproduct | Source |
| (2-bromophenyl)(4-methylphenyl)methanone | Impurity in 3-bromobenzoyl chloride starting material |
| (4-bromophenyl)(4-methylphenyl)methanone | Impurity in 3-bromobenzoyl chloride starting material |
| Di-acylated toluene derivatives | Over-acylation of the toluene ring due to harsh reaction conditions |
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A lower than expected yield of this compound can be attributed to several factors, from suboptimal reaction conditions to incomplete reactions.
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will deactivate the catalyst, hindering the reaction.
-
Recommendation: Ensure the AlCl₃ is of high purity and handled under anhydrous conditions (e.g., in a glove box or under an inert atmosphere). Use freshly opened or properly stored catalyst for best results.
-
-
Suboptimal Reaction Temperature: The Friedel-Crafts acylation is temperature-sensitive. Low temperatures can lead to an incomplete reaction, while high temperatures can promote the formation of byproducts and decomposition.
-
Recommendation: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of the acylating agent and then allowed to warm to room temperature. Precise temperature control is crucial.
-
-
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can significantly impact the yield.
-
Recommendation: A slight excess of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents) is often used to ensure complete reaction. The stoichiometry of the 3-bromobenzoyl chloride and toluene should be carefully controlled.
-
A logical workflow for troubleshooting low yield is depicted below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: High Levels of Isomeric Byproducts
The presence of significant amounts of (2-bromophenyl)- and (4-bromophenyl)(4-methylphenyl)methanone in the final product is a common issue that complicates purification.
-
Purity of Starting Material: The primary source of isomeric byproducts is the purity of the 3-bromobenzoyl chloride starting material. Commercially available 3-bromobenzoic acid, a precursor to the acyl chloride, can contain isomeric impurities.
-
Recommendation:
-
Source High-Purity Starting Materials: Procure 3-bromobenzoyl chloride or 3-bromobenzoic acid from a reputable supplier with a detailed certificate of analysis indicating isomeric purity.
-
Purify the Starting Material: If high-purity starting material is unavailable, consider purifying the 3-bromobenzoic acid by recrystallization before converting it to the acyl chloride.
-
-
-
Analytical Method for Isomer Detection: Accurate detection and quantification of these isomers are critical for process optimization.
-
Recommendation: Employ a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to resolve and quantify the desired product and its isomers.
-
An experimental workflow for minimizing isomeric byproducts is outlined below:
Caption: Workflow for minimizing isomeric byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Toluene (3.0 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromobenzoyl chloride in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add toluene dropwise to the reaction mixture, again ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC, HPLC, or GC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or a mixture of hexanes and ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified product.
References
Technical Support Center: Suzuki Coupling Reactions of Sterically Hindered Bromophenyl Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with sterically hindered bromophenyl substrates. The formation of biaryl structures is a cornerstone of modern synthetic chemistry, yet substrates bearing bulky ortho-substituents present significant mechanistic hurdles that can lead to low yields, slow reactions, or complete failure.
This resource is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but a deeper understanding of the underlying chemical principles. Our goal is to empower you to diagnose issues in your own experiments and rationally design more effective reaction conditions.
Core Troubleshooting & Optimization
Issue 1: My reaction shows low to no conversion, even after extended reaction times.
Question: I'm attempting to couple a 2,6-disubstituted bromophenyl compound with an arylboronic acid. My standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What is the primary barrier, and how can I overcome it?
Answer: The most significant barrier in couplings involving sterically hindered bromophenyl compounds is the oxidative addition step.[1] This is the initial, and often rate-determining, step where the Pd(0) catalyst inserts into the carbon-bromine bond.[1] Large substituents ortho to the bromine atom physically block the palladium catalyst from approaching and initiating this bond cleavage. Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to promote the formation of the highly active, low-coordinate Pd(0) species required for this challenging transformation.[1]
Troubleshooting & Optimization Strategy:
-
Ligand Selection is Critical: The key to success lies in using specialized, bulky, and electron-rich phosphine ligands. These ligands, often referred to as Buchwald ligands, are designed to address the challenge of hindered substrates.[2][3]
-
Mechanism of Action: Bulky ligands promote the formation of a monoligated L-Pd(0) species. This coordinatively unsaturated complex is more sterically accessible and electronically richer, dramatically accelerating the rate of oxidative addition with hindered aryl halides.[3] They also facilitate the final reductive elimination step to release the product.[4]
-
Recommended Ligands: Start with ligands from the dialkylbiaryl phosphine class. SPhos and XPhos are excellent starting points for aryl bromides due to their proven effectiveness with hindered substrates.[2][5]
-
-
Employ Modern Palladium Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction to the active Pd(0) state, use well-defined palladium precatalysts.
-
Increase Thermal Energy: Hindered couplings often require higher temperatures to overcome the activation energy of the oxidative addition step. If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C using a higher-boiling solvent like dioxane or xylenes.[11]
Issue 2: My starting materials are consumed, but the yield of my desired product is low, and I see significant side products.
Question: I've managed to get my reaction to proceed by using a bulky ligand, but my primary isolated product is the protonated (de-borylated) version of my boronic acid coupling partner. What is happening and how can I prevent it?
Answer: You are observing protodeboronation , a common and problematic side reaction in Suzuki couplings.[12][13] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.[13] It is often catalyzed by the base and accelerated by the presence of water, especially at elevated temperatures.[12][13] Paradoxically, while bulky ligands are essential for the cross-coupling, some studies suggest they can also accelerate protodeboronation under certain conditions.[12][14]
Troubleshooting & Optimization Strategy:
-
Use a More Robust Boron Reagent: Boronic acids are susceptible to protodeboronation.[15] Switching to a boronic acid pinacol ester (Bpin) can significantly enhance stability.[11] Other stable alternatives include MIDA boronates or trifluoroborate salts, which slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6][13]
-
Optimize the Base and Solvent System:
-
Base Choice: While strong bases are needed to activate the boronic acid for transmetalation, they can also promote protodeboronation.[16][17] Consider switching from strong aqueous bases like NaOH or K₂CO₃ to a non-aqueous system using a milder but effective base like potassium phosphate (K₃PO₄).[4]
-
Anhydrous Conditions: If protodeboronation is severe, meticulous exclusion of water is necessary. Use anhydrous solvents, dry the base thoroughly (e.g., by heating under vacuum), and handle all reagents under an inert atmosphere.[11]
-
-
Control Reaction Temperature and Time: High temperatures accelerate both the desired reaction and the undesired protodeboronation. Use a highly active catalyst system (e.g., an advanced precatalyst) that allows the reaction to proceed to completion at a lower temperature or in a shorter time, minimizing the exposure of the boronic acid to decomposition conditions.[6][7][8][9][10]
Visual Troubleshooting Guide
The following workflow provides a logical sequence for troubleshooting challenging Suzuki coupling reactions.
Caption: A step-by-step decision tree for diagnosing and solving common issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a weaker base to avoid side reactions with my sensitive functional groups? A1: Yes, but with a trade-off. The base plays a crucial role in activating the organoboron species to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[1][17][18] Using a very weak base can slow down or stall the reaction entirely. A good compromise for substrates with base-sensitive groups is often finely powdered K₃PO₄ or Cs₂CO₃, which are effective but generally less harsh than hydroxides.
Q2: My bromophenyl substrate is electron-rich. Does this make the reaction harder? A2: Yes. Electron-donating groups on the bromophenyl ring increase the electron density of the C-Br bond, making it stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst. This slows the oxidative addition step. To counteract this, you must use a highly electron-rich ligand (like SPhos or RuPhos) to increase the nucleophilicity of the palladium center, forcing the oxidative addition to occur.[4]
Q3: How important is degassing? I'm seeing a lot of black precipitate (palladium black) in my reaction. A3: Degassing is absolutely critical. The formation of palladium black indicates that your active Pd(0) catalyst has been oxidized to Pd(II) and has then precipitated out of the solution, killing your reaction.[19] Oxygen is a primary culprit. Another cause of catalyst decomposition is running the reaction at too high a temperature for too long, especially with less stable ligand systems. Always ensure your solvent and reaction setup are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[11][19]
Q4: I am trying to make a tetra-ortho-substituted biaryl. Are there any special considerations? A4: This is one of the most challenging classes of Suzuki couplings due to extreme steric hindrance at the coupling site. For these targets, you will need the most powerful tools available:
-
Ligand: Use highly specialized and bulky ligands designed for such transformations.[20][21]
-
Temperature: High temperatures (110-140 °C) are almost always required. Microwave irradiation can be particularly effective at achieving high temperatures rapidly and driving the reaction to completion.[22]
-
Base: A strong, non-nucleophilic base like K₃PO₄ is often preferred.
Data & Ligand Selection
Choosing the right ligand is the most impactful decision for a hindered coupling. The table below summarizes key features of commonly used Buchwald-type ligands.
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for aryl bromides and chlorides. Excellent general-purpose ligand for hindered substrates.[2][5] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich. Often the ligand of choice for the most challenging aryl chlorides and sterically demanding couplings.[2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Very electron-rich, often shows high reactivity at lower temperatures. Good for electron-rich aryl halides. |
Experimental Protocol: General Procedure for a Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered bromophenyl compound with an arylboronic pinacol ester.
Materials:
-
Sterically hindered bromophenyl compound (1.0 equiv)
-
Arylboronic pinacol ester (1.2-1.5 equiv)
-
SPhos G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromophenyl compound, the boronic ester, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add the anhydrous dioxane via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the septum and add the SPhos G3 precatalyst in one portion under a strong positive flow of argon. Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: The oxidative addition step is often the bottleneck for hindered substrates.
References
-
Duc, G. et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Lau, S. H., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Request PDF. (2017). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]
-
Semantic Scholar. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Wikipedia. SPhos. Wikipedia. Available at: [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
ResearchGate. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications. Available at: [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Publishing. Available at: [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. SPhos - Wikipedia [en.wikipedia.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. wwjmrd.com [wwjmrd.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions with (3-Bromophenyl)(4-methylphenyl)methanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromophenyl)(4-methylphenyl)methanone. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile building block. By understanding the interplay of electronic and steric factors, and by rationally selecting catalysts, ligands, and reaction conditions, you can significantly improve the outcome of your synthetic transformations.
Introduction: The Challenge of Regioselectivity
This compound, also known as 3-bromo-4'-methylbenzophenone, presents a common challenge in organic synthesis: how to selectively functionalize a specific position on a molecule with multiple reactive sites. In this case, the bromine atom at the 3-position of one phenyl ring is the primary site for cross-coupling reactions. However, the reactivity of this site can be influenced by the benzoyl group and the methyl-substituted phenyl ring, sometimes leading to undesired side reactions or poor yields. This guide will focus on troubleshooting and optimizing common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to achieve high regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the lab, providing a logical workflow for diagnosis and resolution.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid, but you are observing a mixture of the desired product and a significant amount of homocoupling byproduct from the boronic acid.
Root Cause Analysis:
Poor regioselectivity in Suzuki-Miyaura couplings often stems from an imbalance in the rates of the key catalytic steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Homocoupling of the boronic acid is a common side reaction that can be exacerbated by suboptimal reaction conditions.[3]
Diagnostic Workflow & Solutions:
-
Step 1: Evaluate the Catalyst and Ligand System. The choice of palladium catalyst and phosphine ligand is paramount in controlling the outcome of the reaction.[4] Bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step and promote the desired cross-coupling pathway.[1][5]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system. For instance, palladium catalysts paired with bulky biarylphosphine ligands such as t-BuXPhos have been shown to be highly effective in promoting challenging Suzuki-Miyaura couplings.[4]
-
-
Step 2: Scrutinize the Base and Solvent. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction.[6] The solvent must be anhydrous and capable of dissolving all reaction components.
-
Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure your solvent (e.g., toluene, dioxane) is thoroughly degassed and dry. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.
-
-
Step 3: Check Reagent Quality. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation and homocoupling.[3][6]
-
Recommendation: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol ester, to mitigate degradation.[3]
-
Optimized Protocol Example (Suzuki-Miyaura):
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Air-stable and reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that facilitates transmetalation. |
| Solvent | Toluene/Water (e.g., 10:1) | Biphasic system can improve solubility and reaction rates. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[3] |
Problem 2: Low Yield in Buchwald-Hartwig Amination
Scenario: You are performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the yield of the desired N-arylated product is low, with a significant amount of unreacted starting material.
Root Cause Analysis:
Low yields in Buchwald-Hartwig aminations can be attributed to several factors, including catalyst deactivation, slow oxidative addition, or an inappropriate choice of base for the specific amine substrate.[7] The nature of the amine (primary vs. secondary) often necessitates different ligand systems for optimal results.[8][9]
Diagnostic Workflow & Solutions:
-
Step 1: Match the Ligand to the Amine. The steric and electronic properties of the phosphine ligand are critical for a successful Buchwald-Hartwig amination. Different ligands are often optimal for primary and secondary amines.[8][9]
-
Step 2: Re-evaluate the Base. The choice of base is critical and can depend on the pKa of the amine and the presence of other functional groups.[8][11] Strong, non-nucleophilic bases are generally preferred.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base that often leads to high reaction rates.[8] If your substrate is sensitive to strong bases, a weaker base like Cs₂CO₃ may be a better option, although it may require higher temperatures. For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be a suitable choice.[8]
-
-
Step 3: Ensure an Inert Atmosphere. Palladium catalysts in their active Pd(0) state are highly susceptible to oxidation.
-
Recommendation: Meticulously degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Optimized Protocol Example (Buchwald-Hartwig Amination):
| Parameter | For Primary Amines | For Secondary Amines | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source. |
| Ligand | BrettPhos (2-4 mol%) | RuPhos (2-4 mol%) | Ligands optimized for specific amine classes.[8][9] |
| Base | NaOt-Bu (1.5-2 equivalents) | NaOt-Bu (1.5-2 equivalents) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | 90-120 °C | To ensure sufficient reaction kinetics. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | To prevent catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: How do steric and electronic effects of the substituents on this compound influence its reactivity?
The electronic and steric landscape of this compound plays a crucial role in directing its reactivity.[12][13][14][15][16]
-
Electronic Effects: The benzoyl group is electron-withdrawing, which can deactivate the bromophenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution under certain conditions.[17][18] The methyl group on the other phenyl ring is weakly electron-donating. In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the carbonyl can influence the rate of oxidative addition.
-
Steric Effects: The benzoyl group introduces significant steric bulk, which can influence the approach of the catalyst and coupling partner. This steric hindrance can sometimes be leveraged to enhance regioselectivity by favoring reaction at less hindered sites.
Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?
While palladium-catalyzed cross-coupling reactions are more common for aryl bromides, a nucleophilic aromatic substitution (SNAr) is theoretically possible but challenging under standard conditions.[17][18][19][20][21] For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[17][20] The benzoyl group is only moderately electron-withdrawing, so forcing conditions (high temperatures, very strong nucleophiles) would likely be required, which could lead to side reactions.
Q3: What is the significance of "ring walking" in the context of my reactions, and how can I control it?
Ring walking is a phenomenon where a metal catalyst migrates along a pi system to another potential coupling site.[10] While more commonly discussed in C-H activation, it can be a factor in cross-coupling reactions with polyhalogenated substrates. For this compound, this is less of a concern as there is only one bromine atom. However, understanding the principles of catalyst-ligand interactions that control such migrations can be beneficial. The chelating nature of the ligand strongly influences the catalyst's ability to either promote or inhibit ring walking.[10]
Visualizing Reaction Optimization
Decision Workflow for Troubleshooting Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.
Influence of Ligand Properties on Catalytic Cycle
Caption: How ligand choice impacts key steps in the catalytic cycle.
References
- Ring walking as a regioselectivity control element in Pd-c
- Buchwald-Hartwig Amin
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane.
- Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Aryl
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
- A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. | Semantic Scholar.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
- Ligand-controlled regioselectivity in palladium-c
- Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines - Organic Chemistry Frontiers (RSC Publishing).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How can I solve my problem with Suzuki coupling?
- Nucleophilic Arom
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Nucleophilic arom
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- 16.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.
- Regio‐Divergent and Stereo‐Controlled Alder‐Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA)
- Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxid
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
- Concerted Nucleophilic Arom
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC - PubMed Central.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)
- Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI.
- Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing).
- Sci-Hub: Steric effects in the electronic spectra of substituted benzophenones. I.
- Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Request PDF - ResearchG
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Preventing debromination in cross-coupling reactions of (3-Bromophenyl)(4-methylphenyl)methanone
Topic: Preventing Debromination in Cross-Coupling Reactions of (3-Bromophenyl)(4-methylphenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the undesired debromination of aryl bromide substrates, specifically focusing on this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction, maximize yield, and ensure the integrity of your synthetic route.
Troubleshooting Guide: High Debromination Observed
This section provides a systematic approach to diagnosing and resolving the issue of hydrodebromination, where the bromine atom on your starting material is prematurely replaced by a hydrogen atom, leading to the formation of (4-methylphenyl)methane as a significant byproduct.
Q1: I'm observing over 20% debromination in my Suzuki-Miyaura coupling reaction. Where should I start my investigation?
Observing significant debromination indicates that the hydrodebromination pathway is competing effectively with your desired cross-coupling catalytic cycle.[1][2] The root cause is almost always the formation and reaction of a palladium-hydride (Pd-H) species.[1][3][4] Your optimization strategy should focus on systematically evaluating and modifying reaction parameters to disfavor the formation of this Pd-H intermediate.
The following workflow provides a logical sequence for troubleshooting. Start by evaluating your base, as it is a very common source of the problem.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for minimizing debromination.
Q2: How do specific reaction parameters quantitatively affect the product-to-byproduct ratio?
The choice of base, ligand, and temperature can dramatically alter the ratio of your desired coupled product to the undesired debrominated byproduct. While exact results are substrate-dependent, the following table summarizes the expected outcomes based on common optimization strategies for a typical Suzuki-Miyaura reaction.
| Parameter | Condition Promoting Debromination | Condition Minimizing Debromination | Rationale & Expected Outcome |
| Base | Strong, aqueous bases (e.g., NaOH, K₂CO₃ in water, NaOtBu) | Weak, anhydrous bases (e.g., powdered K₃PO₄, Cs₂CO₃, CsF)[1][4] | Stronger bases and protic conditions can generate Pd-H species. Weaker, non-nucleophilic bases reduce this pathway, potentially shifting the product:byproduct ratio from ~60:40 to >95:5.[1] |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos)[4] | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step to form the C-C bond, which outcompetes the reductive elimination pathway that leads to the debrominated product.[2][5] A significant improvement in product yield is expected. |
| Temperature | High (>100-110 °C) | Moderate (80-100 °C) | Debromination often has a higher activation energy; lowering the temperature can disproportionately slow this undesired reaction compared to the desired coupling.[1][6] |
| Solvent | Protic or "wet" solvents (e.g., alcohols, undried THF/dioxane) | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF)[2][4] | Alcohols and water can act as hydride or proton sources, directly feeding into the hydrodebromination cycle.[1][7] Rigorously dry and degassed solvents are critical. |
| Catalyst Precursor | Pd(II) sources requiring in-situ reduction without sufficient ligand | Pre-formed, air-stable Pd(0) sources or well-defined Pd(II) pre-catalysts (e.g., Buchwald G3 Precatalysts) | Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Modern precatalysts ensure efficient and clean entry into the catalytic cycle, improving reliability.[8][9] |
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of debromination in palladium-catalyzed cross-coupling?
Debromination, also known as hydrodebromination, is a reductive process where the C-Br bond of the aryl bromide is cleaved and replaced with a C-H bond. The most widely accepted mechanism involves a competing catalytic cycle mediated by a palladium-hydride (Pd-H) species.[1][3][4]
The process typically occurs after the initial oxidative addition of your this compound to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. If a hydride source is available, it can displace the bromide on the palladium center to form an Ar-Pd(II)-H intermediate. This species can then undergo rapid reductive elimination to yield the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst, which can unfortunately re-enter this undesired cycle.[3]
Q4: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos so effective at preventing debromination?
The effectiveness of these ligands, often referred to as Buchwald biaryl phosphine ligands, is rooted in their steric and electronic properties.[4]
-
Accelerated Reductive Elimination: Their large steric bulk forces the two organic groups on the palladium center into close proximity, which dramatically accelerates the rate of the desired reductive elimination step to form the C-C bond.[2][5] By making the desired product-forming step much faster, it kinetically outcompetes the undesired debromination pathway.
-
Stabilization of the Catalyst: These electron-rich ligands effectively stabilize the Pd(0) center, preventing catalyst decomposition into palladium black, which can also promote side reactions.[3]
Q5: Can the choice of boronic acid or its counter-ion influence debromination?
While the aryl bromide and reaction conditions are the primary factors, the organoboron reagent can have an indirect influence. If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime in the reaction mixture.[4] This extended lifetime increases the statistical probability of it encountering a hydride source and being shunted into the debromination cycle.
Using highly active and pure organoboron reagents, such as fresh boronic acids or more stable derivatives like pinacol esters, can ensure a rapid transmetalation step, thereby minimizing the opportunity for the debromination side reaction to occur.[3][4]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, incorporating best practices to suppress hydrodebromination.
1. Reagent and Glassware Preparation:
-
All glassware (Schlenk flask, condenser) must be oven-dried at 120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents (e.g., Dioxane or Toluene) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.[2]
-
The base (e.g., K₃PO₄) should be finely ground and dried under high vacuum for several hours before use.
2. Reaction Assembly (under inert atmosphere):
-
To a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and finely powdered, anhydrous K₃PO₄ (2.0 - 3.0 eq).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Add these solids to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed, anhydrous solvent (e.g., Dioxane, to a concentration of ~0.1 M) via syringe.
3. Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing and catalyst activation.
-
Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 80-90 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the debrominated starting material.
4. Work-up and Purification:
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. (n.d.).
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Reaction pathway of room-temperature debromination and... | Download Scientific Diagram - ResearchGate. (n.d.).
- Minimizing debromination in C14H12Br3NO reactions - Benchchem. (n.d.).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
- Heck reaction - Wikipedia. (n.d.).
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. (n.d.).
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.).
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed. (2009).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. (n.d.).
- Heck Reaction—State of the Art - MDPI. (n.d.).
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling - Benchchem. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).
- Reaction Conditions for Selective Debromination : r/Chempros - Reddit. (n.d.).
- Palladium Cross Coupling Reactions 1. An Introduction - YouTube. (2020).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
- On the bromination of phenol in the gas phase at temperatures between 200° and 500°). (n.d.).
- Reaction Kinetics (6) How Temperature affects Reaction Rate - savvy-chemist. (2016).
- Chemical Reactivity - MSU chemistry. (n.d.).
- Cross-Coupling Chemistry. (n.d.).
- (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - NIH. (n.d.).
- (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate. (2018).
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC - PubMed Central. (n.d.).
- 3-(3-Bromophenyl)-7-acetoxycoumarin - MDPI. (2022).
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of (3-Bromophenyl)(4-methylphenyl)methanone
Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for the scale-up synthesis of (3-Bromophenyl)(4-methylphenyl)methanone.
Introduction: Welcome to the technical support guide for the synthesis of this compound (CAS# 102092-51-3)[1]. This diaryl methanone is a crucial intermediate in the development of various pharmaceutical compounds and advanced materials[2][3][4]. The primary synthetic route involves a Friedel-Crafts acylation of toluene with 3-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
While straightforward at the bench scale, scaling this process to pilot plant or manufacturing levels introduces significant challenges related to reaction control, safety, and product purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers and process chemists to navigate these complexities successfully. Our focus is on ensuring a robust, safe, and efficient scale-up.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your corrective actions.
Part 1: Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate. What are the primary causes?
A1: This is a frequent issue in Friedel-Crafts reactions and almost always points to catalyst deactivation or reagent impurity.
-
Catalyst Inactivity (Moisture): Aluminum chloride is extremely hygroscopic and reacts violently with water to form inactive aluminum hydroxide and corrosive hydrochloric acid gas[5][6][7]. The catalyst must be of high purity and handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened containers of AlCl₃ or material that has been stored in a desiccator.
-
Wet Solvents or Glassware: Any moisture in your solvent (e.g., dichloromethane, DCE) or on the glassware will consume the catalyst before it can participate in the reaction[8]. Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous grade solvents.
-
Impure Reagents: The purity of toluene and 3-bromobenzoyl chloride is critical. Non-aromatic impurities in toluene can reduce yield, while impurities in the acid chloride can lead to side reactions.
Q2: The reaction mixture has formed a thick, unmanageable slurry. How can I prevent or resolve this?
A2: This is caused by the precipitation of the ketone-AlCl₃ complex, which is a known characteristic of Friedel-Crafts acylations[8]. At scale, this can halt effective stirring, creating localized "hot spots" and leading to poor conversion and side reactions.
-
Increase Solvent Volume: The most direct solution is to increase the solvent-to-reagent ratio. This helps keep the complex suspended, improving mass transfer. See the table below for solvent considerations.
-
Mechanical Stirring: Ensure your reactor is equipped with a powerful overhead mechanical stirrer (not a magnetic stir bar) capable of handling viscous slurries. The stirrer design (e.g., anchor or pitched-blade turbine) should promote good top-to-bottom mixing.
-
Controlled Reagent Addition: Adding the 3-bromobenzoyl chloride slowly to the toluene/AlCl₃ mixture can help manage the rate of complex formation and heat generation, potentially reducing the viscosity buildup rate[9].
Q3: I'm observing significant isomer formation (ortho/meta instead of para). How can I improve regioselectivity?
A3: The methyl group of toluene is an ortho-, para-director. The para product is sterically favored and typically the major product. Poor selectivity often arises from poor temperature control.
-
Temperature Management: The Friedel-Crafts acylation is highly exothermic[10]. Run the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity for the thermodynamically favored para isomer. At higher temperatures, kinetic control can lead to a higher proportion of the ortho isomer. Ensure your reactor has an efficient cooling jacket.
-
Order of Addition: Adding the toluene to the pre-formed complex of 3-bromobenzoyl chloride and AlCl₃ (reverse addition) can sometimes improve selectivity, although this must be tested at a small scale first.
Part 2: Reaction Work-up and Product Isolation
Q4: The quench step is extremely violent and difficult to control at scale. What is a safer procedure?
A4: The quench step hydrolyzes the reactive aluminum species and breaks the product-catalyst complex. The reaction of residual AlCl₃ with water is violently exothermic and liberates large volumes of HCl gas[6][7]. NEVER add water directly to the reaction mixture.
The standard and safer procedure is a "reverse quench":
-
Prepare a separate vessel with a stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 3-6 M HCl)[9][11]. The acid helps to keep the resulting aluminum salts soluble.
-
Cool the main reaction vessel.
-
Slowly transfer the reaction mixture via a pump or cannula into the vigorously stirred ice/acid slurry at a rate that keeps the quench vessel temperature below 20-25 °C.
-
This procedure must be performed in a well-ventilated area or a walk-in fume hood to manage the HCl gas that evolves[6][12].
Q5: I'm struggling with a persistent emulsion during the aqueous extraction. How can I break it?
A5: Emulsions are common during the work-up of large-scale Friedel-Crafts reactions due to the presence of finely divided aluminum salts at the interface.
-
Saturated Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to dehydrate the organic layer and break the emulsion.
-
Allow Time to Settle: In large reactors, simply stopping agitation and allowing the layers to settle for an extended period (1-2 hours) can be effective.
-
Small-Scale Test: If the emulsion persists, withdraw a small sample and test different methods to break it, such as adding more brine, a different organic solvent, or using a filter aid like Celite before committing the entire batch.
Q6: My final product is a persistent oil or is off-color. How can I achieve a clean, crystalline solid?
A6: An oily or discolored product indicates impurities.
-
Recrystallization: This is the most effective method for purification at scale. The key is finding a suitable solvent system. Ethanol or isopropanol are good starting points[13]. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A two-solvent system (e.g., toluene/heptane) can also be effective.
-
Activated Carbon Treatment: If the product is colored, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize. Caution: Do not add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
Purity Check: Before extensive purification attempts, analyze the crude product by ¹H NMR or GC-MS to identify the impurities. If significant starting material remains, the reaction may not have gone to completion.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis (500g Scale Example)
Safety Notice: This procedure involves corrosive and water-reactive chemicals. It must be performed in a suitable reactor within a walk-in fume hood. All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield[6][12][14].
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Flame-dry all glassware and assemble under a positive pressure of nitrogen.
-
Reagent Charging:
-
Charge the reactor with anhydrous dichloromethane (DCM, 2.5 L).
-
Begin cooling the reactor jacket to 0 °C.
-
Carefully charge anhydrous aluminum chloride (AlCl₃, 534 g, 4.0 mol) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Charge toluene (737 g, 8.0 mol) to the reactor.
-
-
Acylation:
-
In a separate dry vessel, dissolve 3-bromobenzoyl chloride (550 g, 2.5 mol) in anhydrous DCM (1.0 L).
-
Transfer this solution to the addition funnel.
-
Add the 3-bromobenzoyl chloride solution dropwise to the stirred reactor slurry over 2-3 hours, maintaining an internal temperature of 0-5 °C. The mixture will become a thicker, orange-brown slurry[10].
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C for an additional 2 hours after the addition is complete. Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by TLC or GC.
-
Quench and Work-up:
-
In a separate 20 L vessel, prepare a mixture of crushed ice (4 kg) and 6 M hydrochloric acid (2 L). Stir vigorously.
-
Once the reaction is complete, slowly transfer the reaction mixture into the ice/HCl slurry using a peristaltic pump. Maintain the temperature of the quench vessel below 25 °C throughout the transfer.
-
Transfer the entire quenched mixture to a suitable separatory funnel or reactor equipped for phase separation.
-
Separate the lower organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 1 L).
-
Combine all organic layers and wash sequentially with 2 M NaOH solution (1 L), water (1 L), and finally saturated brine (1 L).
-
-
Isolation:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a suitably sized flask or reactor.
-
Add ethanol (approx. 3 mL per gram of crude product) and heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, cool it slightly and add a small amount of activated carbon (approx. 1-2% by weight of the crude product). Re-heat to reflux for 15 minutes.
-
Perform a hot filtration through a pad of Celite to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for at least 2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash the filter cake with a small amount of ice-cold ethanol, and dry the product under vacuum.
Data & Visualization
Table 1: Key Reaction Parameters & Stoichiometry
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Toluene | 3.2 equivalents | Used as both reactant and solvent; excess drives reaction. |
| 3-Bromobenzoyl Chloride | 1.0 equivalent | Limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.6 equivalents | Stoichiometric amount needed to activate the acyl chloride and complex with the product ketone[8]. |
| Conditions | ||
| Solvent | Dichloromethane (DCM) | Inert, low boiling point for easy removal. Dichloroethane (DCE) can also be used. |
| Temperature | 0 - 5 °C | Improves regioselectivity and controls exothermic reaction[9]. |
| Reaction Time | 3 - 5 hours | Typically sufficient for full conversion; monitor by TLC/GC. |
Diagram 1: General Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations when handling large quantities of aluminum chloride? A: The primary hazards of AlCl₃ are its high reactivity with water and its corrosivity[5][12].
-
Water Reactivity: Anhydrous AlCl₃ reacts violently with water, generating significant heat and large volumes of toxic and corrosive hydrogen chloride (HCl) gas[6][7]. All transfers must be done under an inert atmosphere, and water must be rigorously excluded. Never use water to extinguish an AlCl₃-involved fire; use dry chemical powder or CO₂ instead[6].
-
Corrosivity: It causes severe burns upon contact with skin, eyes, and the respiratory tract, especially in the presence of moisture[7][14]. Always use robust PPE, including a face shield, and handle in a well-ventilated area[12].
-
Container Pressure: Sealed containers of AlCl₃ can build up pressure from slow reaction with ambient moisture ingress and should be opened carefully[12].
Q: Can I use a different Lewis acid catalyst for this reaction at scale? A: Yes, other Lewis acids can be used, but AlCl₃ is often chosen for its high activity and low cost. Alternatives include:
-
Ferric Chloride (FeCl₃): Milder and sometimes less problematic, but may require higher temperatures or longer reaction times.
-
Zeolites or Acidic Clays: These are solid acid catalysts that can be filtered off, simplifying the work-up and reducing aqueous waste. However, they are generally less active and may require high temperatures and pressure, making them more suitable for vapor-phase reactions. The choice involves a trade-off between catalyst activity, cost, safety, and waste disposal considerations[5].
Q: How can I effectively monitor reaction progress on a large scale? A: Direct sampling from a large, sealed reactor can be challenging. An in-situ monitoring technique is ideal.
-
FT-IR Spectroscopy: An in-situ FT-IR probe can monitor the disappearance of the 3-bromobenzoyl chloride carbonyl stretch and the appearance of the product ketone carbonyl stretch in real-time.
-
Offline HPLC/GC: If in-situ monitoring is not available, a sampling port that allows for the safe removal of small aliquots is necessary. Each sample must be carefully and consistently quenched in a separate vial (e.g., with acidic water) before being prepared for analysis by HPLC or GC to track the consumption of starting materials and formation of the product.
References
- Organic Syntheses Procedure. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses.
-
Wikipedia. (2024). Aluminium chloride. Retrieved from [Link]
- Zhou, J., et al. (2022). Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.
-
Chemstock. (n.d.). ALUMINIUM CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
Nojima, T., & Fujioka, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(19), 6599. Retrieved from [Link]
-
Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
- Request PDF. (n.d.). Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Ch-Cha, D., et al. (2023). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 28(14), 5485. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2024). Efficient Synthesis of Eight-Membered Cyclic Diaryl Sulfides via an Aryne Reaction with 2-Methylenebenzothiophene-3-Ones. Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
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Technical Support Center: Analytical Techniques for Monitoring Reactions with (3-Bromophenyl)(4-methylphenyl)methanone
Welcome to the technical support center for monitoring the progress of chemical reactions involving (3-Bromophenyl)(4-methylphenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the analytical techniques crucial for successful synthesis and reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to your work.
The Critical Role of Reaction Monitoring
In the synthesis of this compound, often achieved through methods like the Friedel-Crafts acylation, precise monitoring of the reaction's progress is paramount.[1][2][3][4][5] It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions to maximize yield and purity. Inadequate monitoring can lead to incomplete reactions, the formation of impurities that are difficult to separate, and ultimately, a lower overall efficiency of your synthetic route.[6]
This guide will delve into the most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will provide a detailed protocol, a troubleshooting guide in a question-and-answer format, and the underlying scientific principles.
Thin-Layer Chromatography (TLC): The First Line of Analysis
Thin-Layer Chromatography is a rapid, inexpensive, and highly informative technique for qualitatively monitoring the progress of a reaction.[7] It is often the first method employed at the bench to get a quick snapshot of the reaction mixture's composition.[7][8]
Experimental Protocol: Step-by-Step TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[7] Mark evenly spaced points on this line for spotting your samples.
-
Sample Preparation: Dissolve a small amount of your starting material (e.g., 3-bromobenzoyl chloride or toluene derivative) and a sample of the expected product, this compound, in a volatile solvent like acetone or ethyl acetate to create reference spots.[7]
-
Spotting: Use a capillary tube to spot the starting material, the reaction mixture, and a "co-spot" (a spot containing both the starting material and the reaction mixture) on the designated points on the starting line.[7][8]
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level must be below the starting line.[7][9] A common starting eluent for compounds of this polarity is a mixture of hexanes and ethyl acetate.
-
Visualization: After the solvent front has moved up the plate (to about 1 cm from the top), remove the plate and mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp, as aromatic compounds like the target molecule are typically UV-active.[10]
Troubleshooting Guide & FAQs for TLC
Q1: My spots are streaking down the plate. What's causing this and how can I fix it?
A1: Streaking, or "tailing," is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: You may have spotted too much of your sample. Try diluting your sample and spotting a smaller amount.[9][11]
-
Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move with the solvent front without proper separation. Try a less polar eluent.[9] Conversely, if your compound is highly polar, you may need to add a small amount of a more polar solvent.
-
Compound Interaction with Silica Gel: Some compounds can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid or triethylamine (depending on the nature of your compound), can often resolve this.[7][9]
Q2: I can't see any spots on my TLC plate after developing.
A2: This can be frustrating, but there are a few likely culprits:
-
Sample is too Dilute: Your sample may be too concentrated to see. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[9][12]
-
Compound is not UV-Active: While this compound is expected to be UV-active, some starting materials or side products may not be. Try using a different visualization technique, such as staining with potassium permanganate or an anisaldehyde solution.[13]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your starting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[9][12]
Q3: The Rf values of my starting material and product are too close to distinguish.
A3: Poor separation is a common challenge. Here's how to address it:
-
Optimize the Solvent System: This is the most critical factor. Experiment with different ratios of your hexane/ethyl acetate eluent. A less polar system (more hexane) will generally result in lower Rf values and potentially better separation of less polar compounds.
-
Try a Different Solvent System: If adjusting the polarity doesn't work, consider a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone might provide different selectivity.[13]
-
Use a Co-spot: A co-spot is essential for confirming if two spots are the same compound. If the co-spot appears as a single, elongated spot, your reaction may not have progressed significantly. If it resolves into two distinct spots, you have both starting material and product present.[13]
High-Performance Liquid Chromatography (HPLC): Quantitative Insights
For more quantitative analysis and better separation of complex mixtures, High-Performance Liquid Chromatography (HPLC) is the technique of choice. It is particularly useful for monitoring the disappearance of starting materials and the appearance of the product over time.[14][15]
Experimental Protocol: A General HPLC Method
-
Sample Preparation: Prepare a dilute solution of your reaction mixture in the mobile phase. It is crucial to filter your sample through a 0.45 µm filter to prevent clogging of the HPLC system.
-
Column Selection: A reversed-phase C18 column is a good starting point for the analysis of aromatic ketones like this compound.[15][16]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used.[15][16] The gradient can be optimized to achieve the best separation.
-
Detection: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., around 254 nm) is typically used.[17]
-
Data Analysis: The retention time of the peaks can be used to identify the components of the mixture by comparing them to standards. The peak area provides quantitative information about the relative amounts of each component.
Troubleshooting Guide & FAQs for HPLC
Q1: I'm seeing peak tailing in my chromatogram. What should I do?
A1: Peak tailing in HPLC can be caused by:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try injecting a smaller volume or diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help to mitigate this.
-
Column Degradation: Over time, HPLC columns can degrade. If the problem persists, it may be time to replace the column.
Q2: My retention times are shifting from run to run.
A2: Inconsistent retention times can compromise the reliability of your data. The most common causes are:
-
Fluctuations in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Small changes in the solvent ratio can lead to significant shifts in retention time.
-
Temperature Variations: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and shifting retention times.
Q3: I have co-eluting peaks that I can't separate.
A3: When two or more compounds elute at the same time, it can be challenging to get accurate quantitative data. To improve separation:
-
Optimize the Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change the Mobile Phase: Using a different organic modifier (e.g., methanol instead of acetonitrile) can alter the selectivity of the separation.
-
Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity to separate your compounds.[18]
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Compound Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[19] It is particularly useful for identifying unknown byproducts and confirming the identity of the desired product through its mass spectrum. Given that this compound is a halogenated organic compound, GC-MS can be a very effective tool.[19][20][21][22]
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms or equivalent). A temperature program is used to elute the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the components elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.
-
Data Analysis: The resulting chromatogram shows the separated components as peaks. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
Troubleshooting Guide & FAQs for GC-MS
Q1: I'm not seeing any peaks in my chromatogram.
A1: This can be a sign of several issues:
-
Injection Problem: The syringe may be clogged, or the injector may not be functioning correctly.[23]
-
No Sample Reaching the Detector: There could be a leak in the system, or the column could be broken.[23][24]
-
Compound is Not Volatile Enough: If your compound has a very high boiling point, it may not be suitable for GC analysis under standard conditions. You may need to use a higher temperature program or a different analytical technique.
Q2: My peaks are broad and tailing.
A2: Similar to HPLC, peak shape issues in GC can be caused by:
-
Column Overload: Injecting too much sample is a common cause of peak broadening.[23]
-
Active Sites: The presence of active sites in the injector liner or the column can cause tailing of polar compounds. Using a deactivated liner and a high-quality column can help.[23]
-
Slow Injection: A slow injection can lead to band broadening in the injector. A fast, smooth injection is crucial for good peak shape.[23]
Q3: I'm seeing "ghost peaks" in my chromatogram.
A3: Ghost peaks are peaks that appear in your chromatogram that are not from your sample. They are often caused by:
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.[25] Running a blank solvent injection between samples can help to identify and mitigate carryover.
-
Contamination: The syringe, septum, or injector liner can become contaminated and introduce extraneous peaks. Regular maintenance and cleaning are essential.[24][26]
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and ghost peaks.[25][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the structure of your product and for monitoring the disappearance of key functional groups from your starting materials.[28] Both ¹H and ¹³C NMR are valuable in this context.
Experimental Protocol: Reaction Monitoring by NMR
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench the reaction if necessary. Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum. If further confirmation is needed, a ¹³C NMR spectrum can also be acquired.
-
Data Analysis:
-
¹H NMR: Look for the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. For this compound, you would expect to see characteristic signals for the aromatic protons and the methyl group.[29][30] Protons adjacent to the carbonyl group will be deshielded and appear in the 2.1-2.6 ppm range.[29][31]
-
¹³C NMR: The carbonyl carbon of a ketone typically appears in the 190-220 ppm region of the spectrum, providing a clear diagnostic peak for the formation of the product.[29][32][33][34]
-
Troubleshooting Guide & FAQs for NMR
Q1: My NMR spectrum is very noisy.
A1: A noisy spectrum can make it difficult to interpret your data. The most common causes are:
-
Low Sample Concentration: If your sample is too dilute, the signal-to-noise ratio will be low. Try to use a more concentrated sample.
-
Insufficient Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio.
-
Poor Shimming: The magnetic field needs to be homogeneous for a good spectrum. Poor shimming will result in broad lines and a noisy baseline.
Q2: I'm having trouble interpreting the aromatic region of my ¹H NMR spectrum.
A2: The aromatic region can be complex due to overlapping signals.
-
Higher Field Instrument: If available, running the sample on a higher field NMR spectrometer will provide better resolution and simplify the interpretation of complex multiplets.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of the aromatic signals.
Q3: I don't see the carbonyl peak in my ¹³C NMR spectrum.
A3: The carbonyl carbon is a quaternary carbon and therefore has a long relaxation time, which can result in a very small or even unobservable peak in a standard ¹³C NMR experiment.
-
Increase the Relaxation Delay: Increasing the delay time between pulses will allow the carbonyl carbon to fully relax, resulting in a stronger signal.
-
Use a Different Pulse Sequence: Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ carbons, but will not show quaternary carbons like the carbonyl. A standard ¹³C experiment with an appropriate relaxation delay is necessary to observe the carbonyl peak.
Visualizing the Workflow
Caption: Workflow for monitoring the synthesis of this compound.
Summary of Key Analytical Parameters
| Technique | Parameter | Typical Value/Observation for this compound |
| TLC | Rf Value | Dependent on eluent, but product should have a different Rf from starting materials. |
| HPLC | Retention Time | Specific to column and method, but will be reproducible for the product. |
| GC-MS | Mass Spectrum | Will show a molecular ion peak and characteristic fragmentation pattern. |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons (7-8 ppm), methyl protons (~2.4 ppm). |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon (190-220 ppm).[29][32][33][34] |
References
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University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
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O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]
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Arizona State University. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube. [Link]
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Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
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St-Gelais, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (Doctoral dissertation, University of Windsor). [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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University of Calgary, Department of Chemistry. Spectroscopy Tutorial: Ketones. [Link]
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OpenOChem Learn. Ketones. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
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Filo. (2024, December 17). Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN... [Link]
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PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
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Restek. Troubleshooting Guide. [Link]
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Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Gas Chromatography-Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
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Restek. Gas Chromatography Problem Solving and Troubleshooting. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
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Oregon State University, Department of Chemistry. CH 336: Ketone Spectroscopy. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
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ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Oxford Academic. (n.d.). Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS. Bulletin of the Chemical Society of Japan. [Link]
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NIH National Center for Biotechnology Information. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry Steps. Friedel–Crafts Acylation with Practice Problems. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of (3-Bromophenyl)(4-methylphenyl)methanone using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For asymmetric diaryl ketones like (3-Bromophenyl)(4-methylphenyl)methanone, a molecule with potential applications in organic synthesis and medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, comparing its efficacy against other common analytical techniques.
The Imperative for Unambiguous Isomer Identification
The synthesis of this compound can potentially yield various isomers, such as (4-bromophenyl)(4-methylphenyl)methanone or (2-bromophenyl)(4-methylphenyl)methanone. Distinguishing between these constitutional isomers is critical, as even a minor change in the substituent position on the aromatic ring can drastically alter the molecule's biological activity and physicochemical properties. NMR spectroscopy, by probing the chemical environment of each proton and carbon atom, offers a powerful and definitive method for this purpose.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a publicly available experimental spectrum for this compound is not readily found, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4] The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the electron-donating effect of the methyl group, create a distinct electronic environment for each nucleus, resulting in a unique NMR fingerprint.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
The ¹H NMR spectrum is expected to exhibit signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic singlet for the methyl group in the upfield region.
-
Methyl Protons (p-tolyl group): A singlet peak is anticipated around δ 2.4 ppm, corresponding to the three equivalent protons of the methyl group.
-
Aromatic Protons (p-tolyl group): The para-substituted tolyl ring will show a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the methyl group (and meta to the carbonyl) will resonate at a slightly lower chemical shift (around δ 7.2-7.3 ppm) compared to the protons ortho to the carbonyl group (and meta to the methyl group) which will be more deshielded (around δ 7.6-7.7 ppm).
-
Aromatic Protons (3-bromophenyl group): The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to their distinct chemical environments and coupling interactions.
-
The proton between the bromine and the carbonyl group (H-2) will be the most deshielded, likely appearing as a triplet or a narrow multiplet around δ 7.8-7.9 ppm.
-
The proton ortho to the bromine (H-4) will likely appear as a doublet of doublets around δ 7.6-7.7 ppm.
-
The proton para to the bromine (H-5) will be a triplet around δ 7.3-7.4 ppm.
-
The proton ortho to the carbonyl group (H-6) will likely be a doublet of doublets around δ 7.7-7.8 ppm.
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom.
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 195-197 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon attached to the bromine atom (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," appearing more upfield than might be predicted based solely on electronegativity.[1]
-
Methyl Carbon: The methyl carbon will appear at the most upfield region, around δ 21-22 ppm.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~ 2.4 | s | ~ 21.5 |
| Aromatic (p-tolyl, ortho to CH₃) | ~ 7.25 | d | ~ 129.5 |
| Aromatic (p-tolyl, ortho to C=O) | ~ 7.65 | d | ~ 130.0 |
| Aromatic (3-bromophenyl, H-2) | ~ 7.85 | t | ~ 132.0 |
| Aromatic (3-bromophenyl, H-4) | ~ 7.65 | dd | ~ 130.5 |
| Aromatic (3-bromophenyl, H-5) | ~ 7.35 | t | ~ 128.0 |
| Aromatic (3-bromophenyl, H-6) | ~ 7.75 | dd | ~ 135.0 |
| Carbonyl (C=O) | - | - | ~ 196.0 |
| Aromatic (ipso-C-Br) | - | - | ~ 122.0 |
| Aromatic (ipso-C-C=O, p-tolyl) | - | - | ~ 135.5 |
| Aromatic (ipso-C-C=O, 3-bromophenyl) | - | - | ~ 138.0 |
| Aromatic (C-CH₃) | - | - | ~ 144.0 |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural isomer determination, other techniques offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations for Isomer Differentiation |
| ¹H and ¹³C NMR | Precise chemical environment of each proton and carbon, connectivity through coupling patterns. | Definitive for isomer identification. Provides a complete structural picture. | Requires a relatively pure sample and a larger sample amount compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Fragmentation patterns of isomers can be very similar, making definitive identification challenging without reference spectra. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Br, aromatic C-H).[5][6][7][8][9] | Fast and non-destructive. Good for confirming the presence of key functional groups. | IR spectra of positional isomers are often very similar, making it difficult to distinguish between them. |
The workflow for structural validation, emphasizing the central role of NMR, can be visualized as follows:
Caption: Workflow for the synthesis and structural validation of this compound.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[10][11][12][13][14]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range that covers from approximately -1 to 11 ppm.
-
Temperature: 298 K.
-
3. ¹H NMR Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants.
4. ¹³C NMR Acquisition (100 MHz Spectrometer):
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512 to 2048 scans, or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range that covers from approximately 0 to 220 ppm.
-
Temperature: 298 K.
-
5. ¹³C NMR Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.
-
Identify the chemical shifts of all unique carbon atoms.
Conclusion
For the definitive structural validation of this compound, ¹H and ¹³C NMR spectroscopy stand out as the gold standard analytical techniques. The detailed information on the chemical environment and connectivity of each atom provided by NMR is indispensable for distinguishing between potential isomers, a task that is often challenging for other methods like mass spectrometry and infrared spectroscopy. By following a robust experimental protocol and leveraging the predictive power of NMR theory, researchers can confidently and accurately confirm the structure of this and other novel organic molecules, ensuring the integrity and reproducibility of their scientific findings.
References
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Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
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Oregon State University. 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2017). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB (hemepeptide/micelle ratio = 6.0) and DPAA. Retrieved from [Link]
-
ResearchGate. (2015). FT-IR spectra of benzophenone-containing PSEBS during photo-cross-linking process. Retrieved from [Link]
-
PubMed. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Retrieved from [Link]
-
PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]
-
Semantic Scholar. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]
- Metcalfe, E. L., & Attard, G. A. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.
-
University of Oxford. A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized (3-Bromophenyl)(4-methylphenyl)methanone for Biological Assays
Introduction: The Imperative of Purity in Biological Research
In the realm of drug discovery and biological research, the integrity of experimental data is paramount. The biological activity ascribed to a novel compound is only as reliable as the purity of the material tested.[1] Trace impurities, even at levels below 1%, can possess potent biological activity, leading to false positives, inaccurate structure-activity relationships (SAR), and costly misdirection of research efforts.[1][2] Therefore, a rigorous and multi-faceted approach to purity assessment is not a procedural formality but a cornerstone of scientific validity.
This guide provides an in-depth comparison of analytical techniques for establishing the purity of a synthesized batch of (3-Bromophenyl)(4-methylphenyl)methanone, a representative small molecule, ensuring its fitness for use in biological assays. We will move beyond mere procedural descriptions to explain the causal logic behind employing a suite of orthogonal methods, ensuring a self-validating and trustworthy purity profile. The acceptance criterion for most discovery-phase compounds is a purity of ≥95%, a standard we will adhere to throughout this guide.[3]
The Orthogonal Approach: A Mandate for Confidence
No single analytical technique can provide a complete picture of a compound's purity.[1] Each method possesses unique strengths and inherent blind spots. For instance, a technique that separates components based on polarity may not detect impurities with similar polarities. Likewise, an impurity that lacks a UV chromophore will be invisible to HPLC-UV detection. Therefore, we employ an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties to build a comprehensive and reliable purity profile.
Our assessment workflow for this compound integrates four key analytical pillars:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the target molecule and characterization of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and detection of impurities invisible to other methods.
-
Elemental Analysis: As a fundamental check of elemental composition against the theoretical formula.
Caption: Overall workflow for the comprehensive purity assessment of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the gold standard for determining the purity of small molecules due to its high resolution, sensitivity, and quantitative accuracy.[2][4][5] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[4][6]
Causality: We choose Reverse-Phase HPLC (RP-HPLC) because this compound is a relatively non-polar organic molecule. A non-polar C18 stationary phase is ideal, and a mobile phase gradient of water and acetonitrile will effectively elute the compound and separate it from more polar (early eluting) or less polar (late eluting) impurities. UV detection is selected because the benzophenone core possesses a strong UV chromophore, allowing for sensitive detection.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Trustworthiness: The protocol is self-validating by demonstrating a sharp, symmetrical peak for the main component and baseline separation from any impurity peaks. The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, flagging potential co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity
While HPLC-UV provides a purity percentage, it does not confirm the identity of the main peak or its impurities. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions.[7][8][9] This allows for the unequivocal confirmation that the major peak corresponds to the target molecule and provides crucial mass information for any detected impurities.[10]
Causality: The molecular weight of this compound (C₁₄H₁₁BrO) is 275.14 g/mol . Using an electrospray ionization (ESI) source in positive mode, we expect to see the protonated molecule [M+H]⁺ at approximately 276.1 m/z. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a doublet of peaks at ~276 and ~278 m/z, providing a definitive signature for our compound.
Experimental Protocol: LC-MS
-
Instrumentation: An LC-MS system combining an HPLC (as described above) with a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
LC Method: The same HPLC method can be used, but formic acid is preferred over other modifiers like TFA, which can cause ion suppression.
-
MS Parameters (Positive ESI Mode):
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis: The data will show a total ion chromatogram (TIC). By extracting the ion chromatogram for the expected m/z of the product, one can confirm its retention time. The mass spectrum of the main peak should be analyzed to confirm the molecular weight and the bromine isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[11][12][13] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming the compound's connectivity and stereochemistry. Crucially for purity assessment, NMR can detect impurities that are not UV-active or do not ionize well in MS, such as certain solvents or inorganic salts.[1][14] Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[1]
Causality: A ¹H NMR spectrum will confirm the presence and integration of all 11 protons in their expected regions (aromatic, methyl). A ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms. The combination of these spectra provides an unambiguous fingerprint of the molecular structure. The absence of significant unassigned signals is a strong indicator of high purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (hours).
-
Process the data and reference the CDCl₃ solvent peak to 77.16 ppm.
-
-
Analysis: Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure of this compound. Search for any peaks that do not correspond to the target molecule or the solvent.
Elemental Analysis: A Fundamental Confirmation
Elemental analysis is a destructive technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample.[15] It serves as a fundamental, orthogonal check on the compound's empirical formula.[14]
Causality: This technique is invaluable because it is insensitive to the structural nature of impurities but highly sensitive to their elemental composition.[14] For example, if the sample is contaminated with inorganic salts (e.g., NaCl from a workup) or excess water, which are often invisible in HPLC-UV and NMR, the C and H percentages will deviate significantly from the theoretical values.[14] Most journals require experimental values to be within ±0.4% of the calculated values to be considered evidence of purity.[16][17]
Experimental Protocol: C, H Analysis
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation: Provide ~2-3 mg of the finely ground, dried compound in a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O) are separated and quantified by a detector.
-
Calculation: The theoretical percentages for C₁₄H₁₁BrO are:
-
C: (14 * 12.01) / 275.14 = 61.12%
-
H: (11 * 1.01) / 275.14 = 4.03%
-
-
Acceptance: The experimental results for C and H should be within 61.12 ± 0.4% and 4.03 ± 0.4%, respectively.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Purity (%), presence of UV-active impurities, retention time. | High resolution, quantitative, robust, widely available.[4][6] | Requires a chromophore, may not detect co-eluting or non-UV active impurities. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Molecular weight confirmation, impurity mass identification. | High specificity and sensitivity, confirms identity, provides structural clues for impurities.[10] | Not inherently quantitative without standards, subject to ion suppression. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation, detection of a wide range of impurities (including solvents). | Provides definitive structural information, can be quantitative (qNMR).[1][11] | Lower sensitivity than HPLC/MS, may not detect low-level impurities (<0.1%). |
| Elemental Analysis | Combustion and quantification of resulting gases. | Elemental composition (%C, %H). | Confirms empirical formula, detects non-chromatographic impurities (salts, water).[14] | Destructive, provides no structural information, requires high purity for good agreement. |
Interpreting Results and Making Decisions
Once the data from all four analyses are collected, a final decision can be made.
Caption: Decision tree for releasing a synthesized compound for biological assays.
A compound is deemed fit for use only when:
-
HPLC analysis indicates a purity of ≥95%.
-
LC-MS confirms the molecular weight of the main peak.
-
¹H and ¹³C NMR spectra are consistent with the proposed structure and free of significant unknown signals.
-
Elemental analysis results are within ±0.4% of the theoretical values.
If any of these criteria are not met, the compound must be subjected to further purification (e.g., recrystallization, column chromatography) and the entire analytical workflow must be repeated.[18] This rigorous, multi-step validation ensures that any downstream biological data is generated using a well-characterized chemical entity, upholding the principles of scientific integrity and reproducibility.
References
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
- Title: ICH Q3A (R2)
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
- Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: ICH URL
- Title: ICH Q3A(R2)
- Title: Structure Elucidation and NMR Source: Hypha Discovery URL
- Title: Revision of Purity Criteria for Tested Compounds Source: Journal of Medicinal Chemistry URL
- Source: Inorganic Chemistry Frontiers (RSC Publishing)
- Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL
- Title: An International Study Evaluating Elemental Analysis Source: PubMed Central URL
- Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL
- Title: Why Is HPLC Ideal for Chemical Purity Testing?
- Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central URL
- Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent URL
- Title: Mechanism of Peptide Purity Analysis Source: MtoZ Biolabs URL
- Title: Purity Determination by LC-MS Source: UC CORE URL
- Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL
- Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL
- Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL
- Title: Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC)
- Title: Why High-Purity Chemicals Matter in Drug Discovery Source: Apollo Scientific URL
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
- Title: The solvent is evaporated under reduced pressure (30 °C, 40 mmHg)
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A Comparative Guide to the Suzuki Coupling of (3-Bromophenyl)(4-methylphenyl)methanone: An Analysis of Reactivity Against Other Aryl Bromides
This guide provides an in-depth comparison of the efficacy of (3-Bromophenyl)(4-methylphenyl)methanone in the Suzuki-Miyaura cross-coupling reaction relative to other common aryl bromides. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind reactivity trends, offering field-proven insights into optimizing this cornerstone of modern organic synthesis.
The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[1][2] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-containing reagents.[3] The reaction's success hinges on a palladium catalyst, which orchestrates a precise sequence of steps to couple the two partners.
The catalytic cycle is the engine of the reaction, and understanding its key steps is crucial for troubleshooting and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For aryl bromides, the initial oxidative addition of the aryl-bromine bond to the Pd(0) center is frequently the rate-determining step.[5] Therefore, the structural and electronic properties of the aryl bromide substrate have a profound impact on the overall reaction efficiency.
Dissecting the Aryl Bromide: Key Factors Influencing Reactivity
The structure of the aryl bromide is not a passive component; its electronic and steric profile actively dictates the kinetics and success of the coupling reaction.
-
Electronic Effects : The rate of oxidative addition is highly sensitive to the electron density at the carbon atom of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-C=O) decrease electron density on the aromatic ring. This makes the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, generally leading to faster reaction rates.[6]
-
Electron-Donating Groups (EDGs) : Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase electron density on the ring. This strengthens the C-Br bond and slows the rate of oxidative addition, often requiring more forcing conditions (higher temperatures, more active catalysts) to achieve good conversion.
-
-
Steric Hindrance : The size and proximity of substituents to the bromine atom play a critical role.
-
Ortho-Substituents : Bulky groups at the position(s) adjacent (ortho) to the bromine can physically block the palladium catalyst from accessing the C-Br bond.[7][8] Overcoming this steric impediment often requires the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) which promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[9]
-
Profile of this compound
Let's analyze the target substrate in the context of these principles.
-
Electronic Profile : The molecule possesses a benzoyl group attached to the brominated ring. This ketone acts as a moderate electron-withdrawing group, which deactivates the aromatic ring but, crucially, activates the C-Br bond toward oxidative addition.
-
Steric Profile : The bromine atom is in the meta position relative to the bulky benzoyl substituent. This placement is advantageous, as it minimizes direct steric clash with the incoming palladium catalyst, unlike an ortho-substituted analogue.
-
Potential for Catalyst Interaction : While the ketone's EWG nature is beneficial for the oxidative addition step, the lone pairs on the carbonyl oxygen can potentially coordinate to the palladium center. This interaction can sometimes sequester the catalyst, leading to inhibition or catalyst deactivation under certain conditions.[6]
Based on this analysis, this compound is predicted to be a competent and relatively reactive substrate in Suzuki couplings, superior to electron-rich and sterically hindered aryl bromides, but potentially less reactive than those bearing strongly deactivating groups like a nitro group.
Comparative Efficacy Analysis
To contextualize the performance of this compound, the following table compares its expected reactivity against a spectrum of aryl bromides with varying electronic and steric properties. The "Relative Reactivity" is a qualitative assessment based on established chemical principles.
| Aryl Bromide | Key Structural Features | Expected Relative Reactivity | Typical Yield Range | Notes |
| 4-Bromonitrobenzene | Strong EWG (-NO₂) | Very High | 85-99% | Highly activated C-Br bond facilitates rapid oxidative addition. |
| 4-Bromoacetophenone | Moderate EWG (-COCH₃) | High | 80-95% | Good substrate for demonstrating the activating effect of a carbonyl group. |
| This compound | Moderate EWG (meta-benzoyl) | High | 75-95% | Activated by EWG with low steric hindrance due to meta-position. |
| Bromobenzene | Neutral (Baseline) | Moderate | 70-90% | Standard substrate; reactivity is highly dependent on catalyst/ligand choice. |
| 4-Bromotoluene | Weak EDG (-CH₃) | Moderate to Low | 65-85% | Slightly deactivated; may require slightly longer reaction times or higher temps. |
| 2-Bromotoluene | Weak EDG, Sterically Hindered | Low | 40-75% | Reactivity is significantly reduced by the ortho-methyl group.[7] |
| 1-Bromo-2,6-dimethylbenzene | Weak EDG, Highly Sterically Hindered | Very Low | 10-60% | Extremely challenging substrate requiring specialized bulky ligands and harsh conditions.[8] |
This comparison highlights that this compound is positioned favorably on the reactivity spectrum. Its electron-withdrawing functionality provides a significant kinetic advantage over neutral or electron-rich systems, while its substitution pattern avoids the steric penalties that plague many ortho-substituted substrates.
Experimental Protocols
Adherence to a robust and well-designed experimental procedure is paramount for reproducibility and success.
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as an excellent starting point for the coupling of this compound with a typical arylboronic acid.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[4]
-
Solvent Addition : Under a positive pressure of inert gas, add the required volume of anhydrous, degassed solvent (e.g., a mixture of Toluene/Water 10:1, or Dioxane) via syringe.[1][4] The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
Reaction Execution : Lower the flask into an oil bath preheated to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.[4]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[4]
-
Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl ketone.[4]
Protocol Modifications for Challenging Substrates
When dealing with sterically hindered or electron-rich aryl bromides, the general protocol often fails. Success requires strategic adjustments:
-
Catalyst System : Switch from standard Pd(PPh₃)₄ to a more active catalyst system. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[3][8] These ligands facilitate both the oxidative addition and the final reductive elimination step for hindered substrates.[10]
-
Base and Solvent : Stronger bases like K₃PO₄ are often more effective than carbonates. Anhydrous solvents like dioxane or toluene are typically preferred over biphasic systems for these challenging couplings.
-
Temperature : Higher reaction temperatures may be necessary to overcome the higher activation energy associated with these substrates.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Inappropriate base or solvent.3. Insufficient temperature. | 1. Ensure all reagents and solvents are rigorously degassed. Use fresh, high-quality catalyst.[6]2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents.3. Increase reaction temperature in increments. |
| Dehalogenation Side Product | Presence of a hydride source in the reaction mixture. | Use a different base or ensure the solvent is free from impurities that could act as hydride donors.[6] |
| Boronic Acid Homocoupling | Often promoted by the presence of oxygen or excess Pd(II) species. | Maintain strict inert conditions. Ensure the correct stoichiometry of reagents.[6] |
Conclusion
This compound stands out as a highly effective substrate for Suzuki-Miyaura cross-coupling. Its efficacy is rooted in a favorable combination of electronic activation from the meta-positioned benzoyl group and a lack of significant steric hindrance. This positions its reactivity above that of electron-rich or sterically encumbered aryl bromides and places it on par with other moderately activated systems. While the potential for catalyst coordination by the ketone exists, standard protocols are generally sufficient to achieve high yields. By understanding the fundamental principles of reactivity and employing robust experimental techniques, researchers can confidently and efficiently utilize this and similar substrates in the synthesis of complex molecular architectures.
References
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides - Benchchem.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
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- A Head-to-Head Battle in Suzuki Coupling: Potassium 4-bromobenzenesulfon
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
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- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communic
- Comparison of reactivity of different aryl halides (a) The predicted...
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- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a - ResearchG
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- Catalyst deactivation in Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem.
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Benchmarking the biological activity of (3-Bromophenyl)(4-methylphenyl)methanone derivatives against known inhibitors
An In-Depth Guide to Benchmarking the Biological Activity of Novel (3-Bromophenyl)(4-methylphenyl)methanone Derivatives Against Known Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of novel this compound derivatives. By systematically benchmarking these compounds against established inhibitors, we can elucidate their mechanism of action, potency, and selectivity, thereby accelerating their journey from discovery to clinical relevance.
Introduction: The Therapeutic Potential of the Benzophenone Scaffold
The benzophenone (diphenylmethanone) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The focus of this guide, this compound and its analogs, represents a promising chemical space for the development of novel therapeutics, particularly in oncology.
The rationale for exploring these specific derivatives lies in the potential for the substituted phenyl rings to interact with key biological targets implicated in cancer progression. Preliminary structural analyses and literature on related compounds suggest three primary putative targets: Aurora kinases, tubulin, and the Epidermal Growth Factor Receptor (EGFR). These targets are critical regulators of cell division and signaling, and their inhibition is a clinically validated strategy in cancer therapy.[1][2][3]
This guide will outline a rigorous, multi-faceted approach to benchmark novel this compound derivatives against well-characterized inhibitors of these targets, providing the necessary experimental detail and scientific justification for each step.
Experimental Workflow: A Multi-tiered Strategy for Candidate Evaluation
A robust evaluation of novel compounds requires a tiered approach, starting with broad cytotoxicity screening and progressing to specific mechanistic assays. This workflow ensures that resources are focused on the most promising candidates.
Figure 1: A tiered experimental workflow for the evaluation of novel methanone derivatives.
Benchmarking Targets and Reference Inhibitors
To contextualize the activity of our novel derivatives, we will compare their performance against established, clinically relevant inhibitors for each putative target.
| Target Class | Specific Target(s) | Known Inhibitor(s) | Rationale for Inclusion |
| Serine/Threonine Kinases | Aurora A, Aurora B | Alisertib (MLN8237), ZM-447439 | Aurora kinases are key regulators of mitosis and are frequently overexpressed in various cancers.[1][4] Alisertib is a well-characterized, selective Aurora A inhibitor, while ZM-447439 inhibits both Aurora A and B.[5][6] |
| Cytoskeletal Proteins | β-Tubulin | Colchicine, Vincristine | Microtubules are essential for cell division, shape, and transport.[2][7] Colchicine and Vincristine are classic tubulin polymerization inhibitors that bind to different sites on β-tubulin, providing a comprehensive comparison.[8][9] |
| Tyrosine Kinases | EGFR | Erlotinib, Gefitinib | EGFR is a transmembrane receptor that, when dysregulated, drives proliferation in many cancer types.[3][10] Erlotinib and Gefitinib are first-generation ATP-competitive EGFR tyrosine kinase inhibitors widely used in the clinic.[11][12] |
Detailed Experimental Protocols
Scientific integrity demands reproducible and well-validated methodologies. The following protocols are foundational for the comparative analysis.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality: This cell-free assay is crucial for determining if a compound's cytotoxic effects are due to direct inhibition of a specific kinase. It allows for the calculation of the IC50 value, a quantitative measure of potency.[13][14]
Step-by-Step Methodology:
-
Reagents: Purified recombinant human Aurora A, Aurora B, or EGFR kinase; appropriate peptide substrate; ATP; kinase assay buffer; test compounds and known inhibitors dissolved in DMSO.
-
Procedure: a. In a 96- or 384-well plate, add the kinase and the test compound (at various concentrations) to the assay buffer. b. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at its Km value for the specific kinase to ensure comparable IC50 data.[13] d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C. e. Terminate the reaction.
-
Detection: Quantify kinase activity by measuring either the amount of phosphorylated substrate or the amount of ATP remaining. Several commercial kits are available for this, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).[15][16]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assays (MTT & XTT)
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[17]
Causality: While in vitro assays confirm target engagement, cell-based assays are essential to determine if a compound can enter cells and exert a biological effect in a more complex physiological environment.[18][19] We recommend using both MTT and XTT assays for robust data. The XTT assay is often preferred due to its use of a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[20]
Step-by-Step Methodology (XTT Assay):
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and known inhibitors for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling reagent).[17] Add the mixture to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified incubator. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[21]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the IC50 value.
Comparative Data Summary (Hypothetical Data)
The following table illustrates how the generated data should be structured for a clear and objective comparison.
| Compound | Target | In Vitro IC50 (nM) | HeLa Cell IC50 (nM) | A549 Cell IC50 (nM) |
| Derivative 1 | Aurora A | 15 | 120 | 150 |
| Derivative 2 | Tubulin | 50 | 250 | 300 |
| Derivative 3 | EGFR | >10,000 | >10,000 | >10,000 |
| Alisertib | Aurora A | 1.2[5] | 80 | 110 |
| Colchicine | Tubulin | 58[8] | 65 | 75 |
| Erlotinib | EGFR | 2 | 1,500 | 1,200 |
This is hypothetical data for illustrative purposes.
Visualizing Cellular Signaling
Understanding the context of the molecular target is crucial. For instance, EGFR inhibition blocks a cascade of downstream signaling events that promote cell proliferation.
Figure 2: Inhibition of the EGFR signaling cascade by tyrosine kinase inhibitors.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization and benchmarking of novel this compound derivatives. By employing a combination of in vitro biochemical assays and cell-based cytotoxicity studies, researchers can effectively identify lead compounds and elucidate their primary mechanism of action.
Subsequent steps should involve more detailed mechanistic studies for the most promising candidates, including cell cycle analysis, apoptosis assays, and in vivo xenograft models to validate efficacy in a preclinical setting. This rigorous, evidence-based approach is paramount for the successful translation of novel chemical entities into next-generation therapeutics.
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Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. Retrieved from [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). NIH. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]
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Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
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Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. (2018). PubMed. Retrieved from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to (3-Bromophenyl)(4-methylphenyl)methanone: A Guide for Researchers
The diaryl ketone scaffold, exemplified by (3-Bromophenyl)(4-methylphenyl)methanone, is a cornerstone in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth, head-to-head comparison of the most common and effective synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to this compound
This compound is a versatile intermediate. The presence of the bromo- and methyl- substituents on the phenyl rings offers opportunities for further functionalization, making it a valuable building block in organic synthesis. The central ketone functional group is also a key feature, contributing to the molecule's electronic properties and reactivity. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness.
Synthetic Strategies: A Comparative Analysis
We will explore four primary synthetic strategies for the preparation of this compound:
-
Friedel-Crafts Acylation: A classic and direct approach to forming the aryl-carbonyl bond.
-
Suzuki-Miyaura Cross-Coupling: A modern and highly versatile palladium-catalyzed cross-coupling reaction.
-
Grignard Reaction with Subsequent Oxidation: A traditional organometallic approach involving the formation of a secondary alcohol intermediate.
-
Oxidation of a Diphenylmethane Precursor: A two-step approach involving the initial synthesis of a diarylmethane followed by oxidation.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct introduction of an acyl group onto an aromatic ring.[1][2] For the synthesis of this compound, two primary pathways are conceivable: the acylation of toluene with 3-bromobenzoyl chloride or the acylation of bromobenzene with 4-methylbenzoyl chloride.
Reaction Scheme:
Caption: Alternative Friedel-Crafts acylation routes to the target molecule.
Mechanistic Insight: The reaction proceeds via the formation of an acylium ion intermediate, generated by the reaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This highly electrophilic species then attacks the electron-rich aromatic ring. The choice between Route A and Route B is critical. Toluene is an activated aromatic ring due to the electron-donating methyl group, which directs electrophilic substitution to the ortho and para positions. In contrast, bromobenzene is a deactivated ring, with the bromine atom directing to the ortho and para positions. Therefore, Route A, the acylation of toluene, is generally preferred due to the higher reactivity of the substrate, leading to milder reaction conditions and potentially higher yields.
Experimental Protocol (Route A)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 3-bromobenzoyl chloride (1.0 eq.) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add toluene (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Performance Metrics
| Parameter | Friedel-Crafts Acylation (Route A) |
| Yield | Good to Excellent (typically 60-80%) |
| Reaction Time | 4-8 hours |
| Temperature | 0 °C to Room Temperature |
| Reagents | Toluene, 3-bromobenzoyl chloride, AlCl₃ |
| Advantages | Cost-effective, readily available starting materials, direct one-step synthesis. |
| Disadvantages | Use of stoichiometric amounts of a moisture-sensitive Lewis acid, generation of HCl gas, potential for isomer formation.[3] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[4] For the synthesis of diaryl ketones, the acylative Suzuki coupling, which involves the reaction of an arylboronic acid with an acyl chloride, is particularly effective.[5][6]
Reaction Scheme:
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A Comparative Guide to the Structure-Activity Relationship of (3-Bromophenyl)(4-methylphenyl)methanone Analogs
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, serving as the foundation for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The diarylmethanone core offers a versatile platform for structural modifications, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the (3-Bromophenyl)(4-methylphenyl)methanone core, a scaffold bearing key substituents that influence its biological effects.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a causal analysis of why certain structural modifications lead to predictable changes in biological activity. Every piece of experimental data and every protocol is presented with the aim of being a self-validating system, grounded in established scientific principles and supported by authoritative references.
The Core Scaffold: this compound
The parent structure, this compound, possesses two key features that are ripe for SAR exploration: a bromine atom on one phenyl ring and a methyl group on the other. The bromine, a halogen, can participate in halogen bonding and increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins. The methyl group, an electron-donating group, can influence the electronic properties of the aromatic system and provide a point for steric interactions within a binding site. The central carbonyl group acts as a key hydrogen bond acceptor, crucial for interactions with many biological targets.
Synthesis of this compound Analogs
The primary and most direct route for the synthesis of unsymmetrical benzophenones like this compound and its analogs is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction provides a reliable method for forming the central ketone bridge.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of the parent compound, which can be adapted for various analogs by substituting the appropriate starting materials.
Materials:
-
3-Bromobenzoyl chloride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in an excess of toluene (which also acts as the solvent). Add this solution to the dropping funnel.
-
Acylation: Add the 3-bromobenzoyl chloride/toluene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
An alternative synthetic route involves the Suzuki-Miyaura cross-coupling reaction , which is particularly useful for constructing biaryl systems and can tolerate a wide range of functional groups.
Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
Benzophenone derivatives have shown significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways.
Key SAR Insights from Analogous Compounds:
-
Influence of Halogen Substitution: The presence and position of halogen atoms on the phenyl rings play a critical role in the cytotoxic activity. While direct data for the 3-bromo substitution is limited, studies on other halogenated benzophenones suggest that increasing the number of halogen substituents can lead to higher potency. For instance, a study on novel benzophenone analogs demonstrated that a compound with multiple methyl, chloro, and fluoro groups exhibited higher potency in inhibiting tumor growth. This suggests that the 3-bromo substitution in our core scaffold likely contributes positively to its anticancer potential, possibly through enhanced hydrophobic interactions and the formation of halogen bonds with the target protein.
-
Role of the Methyl Group: The 4-methyl group on the second phenyl ring is also expected to influence activity. In a series of 4-aminobenzophenone derivatives, a 2-methylphenyl substituent was part of one of the most potent compounds. This indicates that small alkyl groups can be well-tolerated and may even enhance activity by fitting into specific hydrophobic pockets of the target enzyme.
-
The Carbonyl Bridge: The carbonyl group is a crucial pharmacophoric feature, acting as a hydrogen bond acceptor. Its presence is generally essential for the biological activity of benzophenones. Molecular modeling studies have shown that the carbonyl group of some benzophenone inhibitors forms a key hydrogen bond with the backbone NH of methionine residues in the active site of kinases like p38 MAP kinase.
Comparative Data for Anticancer Activity of Benzophenone Analogs:
| Compound ID | Modifications from Core Scaffold | Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Amino, 2-Chloro on bromo-phenyl ring; 2-Methyl on methyl-phenyl ring | P388 Murine Leukemia | Not specified, but potent | |
| Analog B | Morpholino and thiomorpholino substitutions | PC-6 Human Lung Carcinoma | Potent cytotoxicity reported | Not specified in abstract |
| Compound 1 | (from a series of benzophenones) | SMMC-7721 | 0.26 | |
| Compound 8 | (from the same series) | SMMC-7721 | 1.02 | |
| Compound 9 | (from the same series) | SMMC-7721 | 0.80 |
Note: The specific structures for compounds 1, 8, and 9 are complex and are presented in the cited reference to illustrate the range of IC50 values observed for benzophenone derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of benzophenone derivatives is well-documented, with many analogs acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and p38 MAP kinase.
Key SAR Insights from Analogous Compounds:
-
Inhibition of p38 MAP Kinase: A study on 4-aminobenzophenones revealed that these compounds are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. The most potent compounds in this series inhibited the release of pro-inflammatory cytokines IL-1β and TNF-α with IC50 values in the low nanomolar range. The study highlighted the importance of an amino group at the 4-position of one phenyl ring and explored various substitutions on both rings. A chloro substituent at the 2-position of the amino-bearing ring and a methyl group at the 2-position of the other phenyl ring resulted in one of the most active compounds. This suggests that our core this compound scaffold could be a promising starting point for designing novel p38 MAP kinase inhibitors.
-
Cyclooxygenase (COX) Inhibition: While specific COX inhibition data for our core scaffold is not available, the general structural features of many non-steroidal anti-inflammatory drugs (NSAIDs) share similarities with benzophenones. QSAR studies on other anti-inflammatory agents have shown that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for activity. The 3-bromo substituent would increase lipophilicity, which is often favorable for anti-inflammatory activity.
Comparative Data for Anti-inflammatory Activity of Benzophenone Analogs:
| Compound ID | Target | IC50 | Reference |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β inhibition | 14 nM | |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | TNF-α inhibition | 6 nM | |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP kinase inhibition | 10 nM |
Diagram of Key SAR Observations:
Caption: Key structural features of the core scaffold and their expected influence on biological activity.
Key Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed protocols for key biological assays.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: In Vitro Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
Procedure:
-
Reagent Preparation:
-
Lipoxygenase Solution: Prepare a solution of soybean lipoxygenase in 0.1 M phosphate buffer (pH 8.0).
-
Substrate Solution: Prepare a solution of linoleic acid in the same buffer.
-
Test Compound Solutions: Prepare various concentrations of the test compounds.
-
-
Assay Protocol:
-
In a cuvette, mix the test compound solution with the lipoxygenase solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.
-
Use a known lipoxygenase inhibitor (e.g., quercetin) as a positive control.
-
-
Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The analysis of related benzophenone analogs suggests that the 3-bromo and 4-methyl substituents are likely to contribute favorably to the biological activity. The bromine atom can enhance binding through hydrophobic and halogen bonding interactions, while the methyl group can provide beneficial steric interactions within target binding sites. The central carbonyl group remains a critical feature for hydrogen bonding.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. By systematically varying the substituents on both phenyl rings and evaluating their effects on a panel of relevant biological targets (e.g., various cancer cell lines, key inflammatory enzymes), a more precise and quantitative SAR can be established. Such studies will be invaluable for the rational design of more potent and selective drug candidates based on this versatile scaffold.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003
A Comparative Guide to the Identity and Purity of Commercial vs. Lab-Synthesized (3-Bromophenyl)(4-methylphenyl)methanone
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a foundational pillar of scientific rigor. This guide provides an in-depth technical comparison of (3-Bromophenyl)(4-methylphenyl)methanone sourced from a commercial supplier versus a batch synthesized in-house. We will delve into the experimental methodologies used for verification, present comparative data, and discuss the underlying scientific principles that guide these analytical choices.
Introduction
This compound is a diaryl ketone, a structural motif prevalent in medicinal chemistry and materials science.[1] The reliability of research data hinges on the quality of the starting materials. While commercial suppliers provide convenience and a certificate of analysis, in-house synthesis offers greater control over the impurity profile and can be more cost-effective for large-scale needs. This guide will equip you with the necessary protocols and rationale to confidently assess the quality of this compound, regardless of its origin.
Experimental Design: A Multi-Pronged Approach to Chemical Interrogation
Diagram: Experimental Workflow
Caption: Workflow for the comparative analysis of chemical samples.
In-House Synthesis: The Friedel-Crafts Acylation Approach
For our comparison, this compound was synthesized via the Friedel-Crafts acylation, a robust and widely-used method for forming aryl ketones.[2] This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[3]
Diagram: Synthesis of this compound
Caption: Synthesis of the target compound via Friedel-Crafts acylation.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 3-bromobenzoyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Toluene: Add toluene (1.5 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Carefully quench the reaction by pouring it over ice and concentrated HCl. Extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Analytical Techniques and Comparative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed "fingerprint" of the compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.75-7.25 (m, 8H, Ar-H), 2.45 (s, 3H, -CH₃). ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 195.8, 143.5, 138.2, 135.9, 132.8, 131.2, 130.1, 129.8, 128.6, 122.7, 21.7.
Comparative Analysis:
| Sample | ¹H NMR | ¹³C NMR | Observations |
| Commercial | Conforms to expected structure | Conforms to expected structure | Minor impurity peaks observed (<1%) |
| Lab-Synthesized | Conforms to expected structure | Conforms to expected structure | Residual solvent peaks (DCM, Ethyl Acetate) and a small peak corresponding to an isomeric byproduct were initially observed. Post-purification, these were significantly reduced. |
The presence of isomeric byproducts in the lab-synthesized sample is a common outcome in Friedel-Crafts acylations, particularly with activated rings like toluene, which can lead to ortho- and para-substitution.[6]
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like benzophenone derivatives.[7][8]
Expected Molecular Ion [M]⁺: C₁₄H₁₁BrO requires m/z 274.00 and 276.00 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Comparative Analysis:
| Sample | Molecular Ion (m/z) | Fragmentation Pattern | Observations |
| Commercial | 274.0, 276.0 (1:1 ratio) | Consistent with expected fragmentation of a diaryl ketone.[9] | No significant unexpected ions observed. |
| Lab-Synthesized | 274.0, 276.0 (1:1 ratio) | Consistent with expected fragmentation. | Minor peaks corresponding to potential unreacted starting materials or byproducts were detected prior to final purification. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a highly sensitive technique for separating components in a mixture, making it ideal for quantifying the purity of a compound and identifying impurities.[10] A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a standard method for analyzing aromatic ketones.[11][12]
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Comparative Analysis:
| Sample | Retention Time (min) | Purity (%) | Observations |
| Commercial | 9.8 | >99.5 | A single major peak with very minor baseline impurities. |
| Lab-Synthesized (Post-Purification) | 9.8 | 98.9 | A major peak with a small, closely eluting peak (<0.5%) potentially corresponding to the ortho-isomer, and a minor peak from residual starting material. |
Conclusion: A Tale of Two Samples
Both the commercial and the lab-synthesized (post-purification) samples of this compound were confirmed to be the correct compound with a high degree of purity.
-
The commercial sample exhibited excellent purity out of the box, aligning with its certificate of analysis. This is the preferred option when time is a critical factor and a well-characterized starting material is required without delay.
-
The lab-synthesized sample required a rigorous purification step to remove residual solvents and a minor isomeric byproduct. However, the synthesis provides a deeper understanding of the compound's potential impurity profile, which can be invaluable for troubleshooting downstream applications. For cost-sensitive projects or when large quantities are needed, in-house synthesis is a viable and often advantageous alternative.
Ultimately, the choice between sourcing commercially and synthesizing in-house depends on the specific needs of the research project, balancing factors of time, cost, scale, and the level of control desired over the material's quality. This guide provides the framework for making an informed decision and for rigorously validating the identity and purity of this compound from any source.
References
- Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling - Benchchem.
- Friedel-Crafts Acylation with Amides - PMC - NIH.
- Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with brown's σp+ constants | Journal of the American Society for Mass Spectrometry.
- Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. - ResearchGate.
- Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PubMed.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- Friedel–Crafts Acylation.
- Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC - NIH.
- (3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone - GlobalChemMall.
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI.
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- Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals | Organic Letters - ACS Publications.
- (3-BroMo-4-Methylphenyl)Methanol synthesis - ChemicalBook.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Supporting Information - The Royal Society of Chemistry.
- Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry.
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- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing).
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- (3-Bromophenyl)(phenyl)methanone 1016-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC).
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- (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4 - Matrix Fine Chemicals.
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- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure.
- Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate.
- Compound purity analysis and HPLC data - The Royal Society of Chemistry.
- (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate.
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- Supporting Information for - The Royal Society of Chemistry.
- (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR - ChemicalBook.
- (3-Bromophenyl)(phenyl)methanone | 1016-77-9 | Tokyo Chemical Industry (India) Pvt. Ltd..
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed.
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
- Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride - Benchchem.
- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
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Evaluating the performance of different palladium catalysts with (3-Bromophenyl)(4-methylphenyl)methanone as a substrate
Introduction: The Challenge of a Diaryl Ketone Substrate
In the landscape of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] The substrate, (3-Bromophenyl)(4-methylphenyl)methanone, presents a unique and relevant challenge for catalyst selection. As a diaryl ketone, its electronic and steric properties—specifically, the moderately electron-withdrawing nature of the meta-substituted benzoyl group and the steric bulk surrounding the C-Br bond—dictate the efficiency of the catalytic cycle.[4][5]
This guide provides an in-depth, data-driven comparison of various palladium catalyst systems for two key transformations using this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7] We will move beyond simple protocols to explore the causal relationships between catalyst structure and performance, offering insights to guide your experimental design.
General Experimental & Analytical Workflow
A successful cross-coupling campaign relies on a systematic workflow. The process begins with careful selection of the catalyst, ligand, base, and solvent, followed by meticulous reaction execution under an inert atmosphere. Progress is monitored via techniques like TLC or LC-MS, leading to product isolation and characterization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data
We evaluated three distinct catalyst systems for the coupling of this compound with 4-methoxyphenylboronic acid. The results highlight the evolution of catalyst technology.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 (Classic) | Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 65 |
| System 2 (NHC) | PEPPSI™-IPr (1 mol%) | IPr | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 94 |
| System 3 (Buchwald) | XPhos Pd G3 (1 mol%) | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 98 |
Analysis and Interpretation
-
System 1 (Pd(PPh₃)₄): This "classic" air-sensitive catalyst provides a moderate yield. The longer reaction time and higher temperature are indicative of a slower rate of oxidative addition and reductive elimination. Triphenylphosphine (PPh₃) is a good general-purpose ligand but lacks the specific steric bulk and electron-donating properties needed for challenging substrates. [1]
-
System 2 (PEPPSI™-IPr): This N-heterocyclic carbene (NHC)-based precatalyst offers a significant improvement. [8]NHC ligands like IPr are strong sigma-donors, which stabilize the palladium center and promote efficient catalysis. [9]PEPPSI™ precatalysts are also air- and moisture-stable, simplifying reaction setup. [8]The faster reaction at a lower temperature demonstrates its higher activity compared to System 1.
-
System 3 (XPhos Pd G3): The Buchwald precatalyst system delivered the highest yield in the shortest time. [10][11]XPhos is a bulky, electron-rich biarylphosphine ligand specifically designed to accelerate both the oxidative addition and reductive elimination steps. [6][12]The G3 precatalyst ensures the rapid and efficient generation of the active monoligated Pd(0) species, which is crucial for high reactivity. [11]This system's superior performance underscores the power of modern ligand design for overcoming the challenges posed by sterically demanding and electronically deactivated substrates.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable method for constructing C(aryl)-N bonds, which are ubiquitous in pharmaceuticals. [7][13]The reaction is sensitive to the choice of ligand, base, and the nature of the amine coupling partner. [14]
Comparative Performance Data
We compared the performance of two leading catalyst systems for the coupling of our substrate with morpholine, a common secondary amine.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 (NHC) | PEPPSI™-IPr (2 mol%) | IPr | NaOt-Bu | Toluene | 100 | 12 | 85 |
| System 2 (Buchwald) | RuPhos Pd G4 (2 mol%) | RuPhos | K₃PO₄ | t-AmylOH | 100 | 8 | 96 |
Analysis and Interpretation
-
System 1 (PEPPSI™-IPr): While effective for Suzuki couplings, the PEPPSI™-IPr system is slightly less efficient for this C-N coupling, requiring a strong, sterically hindered base (NaOt-Bu) and yielding a good but not excellent result. This highlights that a catalyst's performance is reaction-dependent.
-
System 2 (RuPhos Pd G4): The combination of the RuPhos ligand and a G4 precatalyst proves superior for this amination. [15]RuPhos is another specialized biarylphosphine ligand known to be highly effective for C-N bond formation, particularly with challenging substrates. [15]The G4 precatalyst offers advantages in stability and generates a more benign byproduct upon activation compared to earlier generations. [10]The ability to use a milder base like K₃PO₄ while achieving a near-quantitative yield in less time makes this the system of choice for this transformation.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocol for the best-performing Suzuki-Miyaura coupling (System 3) is provided.
Reaction: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid using XPhos Pd G3.
Materials:
-
This compound (291 mg, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (9.4 mg, 0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (424 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous 1,4-dioxane to the flask.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the palladium-catalyzed cross-coupling of this compound, modern, well-defined precatalyst systems featuring specialized ligands consistently outperform older, general-purpose catalysts.
-
For Suzuki-Miyaura C-C Coupling: The XPhos Pd G3 system is highly recommended. Its combination of a sterically demanding, electron-rich ligand and an efficient precatalyst design leads to rapid, high-yielding conversions under relatively mild conditions.
-
For Buchwald-Hartwig C-N Amination: The RuPhos Pd G4 system is the preferred choice. It demonstrates exceptional efficiency for this specific transformation, allowing for the use of milder bases and achieving near-quantitative yields.
The investment in advanced catalyst systems is justified by significant improvements in yield, reaction time, and process robustness, which are critical factors in both academic research and industrial drug development.
References
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PEPPSI . Wikipedia. [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides . The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
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A Review on Palladium Catalyzed Coupling Reactions . International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides . The Journal of Organic Chemistry. [Link]
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Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health. [Link]
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Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . Request PDF on ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]
-
Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts! . YouTube. [Link]
-
Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions . American Chemical Society. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research, 40(12), 1328–1336. [Link]
-
Cross-coupling reaction . Wikipedia. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction . National Institutes of Health. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research. [Link]
-
Pd Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling . World Scientific Publishing. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Synthesis, 2004(15), 2419–2440. [Link]
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Heck Reaction . Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides . Journal of the American Chemical Society. [Link]
-
Heck reaction . Wikipedia. [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 . Journal of Synthetic Chemistry. [Link]
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Heck reaction – Knowledge and References . Taylor & Francis. [Link]
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(PDF) Palladium Catalysts for Cross-Coupling Reaction . ResearchGate. [Link]
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Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics . Journal of the American Chemical Society. [Link]
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Intro to Organometallics: The Heck Reaction . Odinity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Bromophenyl)(4-methylphenyl)methanone
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of (3-Bromophenyl)(4-methylphenyl)methanone (also known as 3-Bromo-4'-methylbenzophenone), a halogenated aromatic ketone. The protocols herein are designed to ensure operational safety, regulatory compliance, and the protection of our environment.
Immediate Safety Profile & Hazard Assessment
This compound is a halogenated organic compound. While specific toxicological data for this exact molecule is not extensively published, data from structurally similar brominated aromatic ketones necessitates that it be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon exposure.[1]
Causality of Hazard: The bromine atom and the benzophenone core contribute to the molecule's reactivity and potential to irritate biological tissues. Aromatic ketones can act as skin, eye, and respiratory irritants.[2][3]
A summary of the presumed hazards and the necessary personal protective equipment (PPE) is detailed below.
| Potential Hazard | GHS Hazard Statements (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[2] | Nitrile Gloves: Provides a robust barrier against dermal contact. Ensure gloves are inspected before use and changed frequently. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Safety Goggles/Glasses: Chemical splash goggles are mandatory to protect against accidental splashes.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Chemical Fume Hood: All handling of the solid compound and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[1][4] |
| Ingestion Hazard | H302: Harmful if swallowed.[5][6] | Lab Coat & Closed-toe Shoes: Standard laboratory attire to protect skin and feet from spills. Do not eat or drink in the laboratory.[1] |
Core Directive: The Disposal Workflow
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[7][8] Improper disposal can lead to environmental contamination and interfere with wastewater treatment processes.
The logical flow for proper disposal is outlined in the diagram below.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound.
The cornerstone of cost-effective and safe chemical waste management is proper segregation. Halogenated organic compounds require specific disposal methods, often high-temperature incineration with flue gas scrubbing, which is different and typically more expensive than methods for non-halogenated solvents.[7][8]
-
Action: Acquire a dedicated, chemically compatible, and leak-proof waste container labeled "Hazardous Waste: Halogenated Organics."[1]
-
For Solid Waste: Carefully transfer the solid this compound powder into the designated waste container using a spatula or scoop. Minimize the generation of dust.
-
For Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a spill) should also be placed in this container.
-
For Solutions: If the compound is dissolved in a solvent, the entire solution must be collected.
-
If the solvent is halogenated (e.g., dichloromethane, chloroform), the solution goes into the "Halogenated Organic Liquid Waste" container.
-
If the solvent is non-halogenated (e.g., acetone, ethyl acetate), the presence of the brominated compound requires the entire mixture to be treated as halogenated waste. Do not mix with pure non-halogenated waste streams.
-
Proper container management prevents spills and ensures waste is correctly identified for disposal.
-
Action: After adding waste, securely close the container. A waste container must remain closed at all times except when actively adding waste.
-
Action: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant").[2]
-
Waste should be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being collected.
-
Action: Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be away from general traffic and incompatible materials.
-
Action: Maintain a log of the waste added to the container.
-
Action: Once the container is full, or in accordance with your institution's policies (e.g., within one year of the first addition of waste), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[7][8]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the safety table.[4]
-
Containment (for small, manageable spills):
-
Prevent the spread of the powder or liquid.
-
For solids, gently cover with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.[4]
-
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
-
RightAnswer.com, Inc. (n.d.). Chemical Information for CAS 13152-95-9. Retrieved from RightAnswer Knowledge Solutions. [Link]
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National Center for Biotechnology Information. (n.d.). (2-Amino-3-methylphenyl)(4-bromophenyl)methanone. PubChem Compound Database. Retrieved from [Link]
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Gujarat Pollution Control Board. (n.d.). Agenda for 561st meeting of the State Level Expert Appraisal Committee. Retrieved from gpcb.in. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylphenol. PubChem Compound Database. Retrieved from [Link]
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Navigating the Safe Handling of (3-Bromophenyl)(4-methylphenyl)methanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily occurrences. Among these, halogenated organic compounds present a unique set of handling requirements due to their potential reactivity and biological activity. This guide provides essential, immediate safety and logistical information for the handling of (3-Bromophenyl)(4-methylphenyl)methanone, a brominated benzophenone derivative. By grounding our procedures in established safety protocols for analogous compounds, we aim to foster a culture of safety and precision in the laboratory.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, an analysis of structurally similar compounds, such as (3-Bromophenyl)(phenyl)methanone and other brominated benzophenones, allows for a presumptive hazard assessment. These compounds are consistently classified as irritants.[1][2][3][4][5]
Anticipated GHS Hazard Classifications:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): H335 - May cause respiratory irritation.[1][2][5]
-
Acute Oral Toxicity (Category 4 - Potential): H302 - Harmful if swallowed.[5]
It is imperative to always consult the specific Safety Data Sheet (SDS) for this compound upon its availability to ensure the most accurate and up-to-date safety information.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling halogenated organic compounds. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Recommended Upgrade for Increased Risk |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves, lab coat. | Chemical splash goggles, face shield, respiratory protection (N95 or higher). |
| Dissolving and Solution Preparation | Chemical splash goggles, nitrile gloves, lab coat. | Neoprene or other more resistant gloves, chemical-resistant apron. |
| Running Reactions | Chemical splash goggles, nitrile gloves, lab coat, working within a fume hood. | Face shield, chemical-resistant apron, consider supplied-air respirator for large-scale reactions. |
| Work-up and Purification | Chemical splash goggles, nitrile gloves, lab coat, working within a fume hood. | Chemical-resistant apron, consider specialized gloves for solvent handling. |
| Waste Disposal | Chemical splash goggles, nitrile gloves, lab coat. | Heavy-duty gloves, chemical-resistant apron. |
The selection of appropriate PPE is a dynamic process that depends on the scale and specific conditions of your experiment. The following workflow provides a logical framework for making these critical decisions.
Caption: Decision workflow for PPE selection and safe handling.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to meticulous handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or vapors, a certified chemical fume hood is mandatory.[6][7][8]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[9]
B. Procedural Guidelines:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as determined by your risk assessment.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particulates.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so carefully to avoid splashes and spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid the use of open flames.[6][7]
-
Housekeeping: Clean up any spills immediately using appropriate procedures. For solid spills, carefully sweep or vacuum the material into a designated waste container.[9] Do not use water to clean up spills of the solid material if it is water-reactive; consult the SDS.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires special disposal procedures.[6][7][11]
A. Waste Segregation:
-
Halogenated Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7][11] Do not mix this waste with non-halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid hazardous waste.
B. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Closure: Keep the waste container securely closed except when adding waste.[11]
C. Final Disposal:
-
Licensed Disposal: The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[11] Do not pour this chemical waste down the drain or dispose of it in regular trash.[6][11]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely handle this compound and other novel chemical entities, paving the way for groundbreaking research and development.
References
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]
-
Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Available from: [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Available from: [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]
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Chemtalk. Bromine water - disposal. Available from: [Link]
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SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. Available from: [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
